Product packaging for 8-Acetyl-7-hydroxycoumarin(Cat. No.:CAS No. 6748-68-1)

8-Acetyl-7-hydroxycoumarin

货号: B184913
CAS 编号: 6748-68-1
分子量: 204.18 g/mol
InChI 键: XWYMACPLPPQCHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

8-Acetyl-7-hydroxycoumarin has been reported in Asteraceae with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O4 B184913 8-Acetyl-7-hydroxycoumarin CAS No. 6748-68-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-acetyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYMACPLPPQCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419935
Record name 8-Acetyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6748-68-1
Record name 8-Acetyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Acetyl-7-hydroxycoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-ACETYL-7-HYDROXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6QWL7EQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 8-Acetyl-7-hydroxycoumarin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for coumarin derivatives, with a specific focus on 8-acetyl-7-hydroxycoumarin and its close analog, 8-acetyl-7-hydroxy-4-methylcoumarin. Due to the limited availability of public domain spectral data for this compound, this guide presents the comprehensive and well-documented ¹H and ¹³C NMR data for 8-acetyl-7-hydroxy-4-methylcoumarin as a reference. This information is valuable for the structural elucidation and characterization of this class of compounds, which are of significant interest in medicinal chemistry and drug development.

NMR Spectral Data

¹H NMR Spectral Data of 8-Acetyl-7-hydroxy-4-methylcoumarin

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.16 - 6.23s-
H-57.73 - 7.76d8.8
H-66.91 - 6.94d8.8
4-CH₃2.45s-
8-COCH₃2.48s-
7-OH12.24s-

s = singlet, d = doublet

¹³C NMR Spectral Data of 8-Acetyl-7-hydroxy-4-methylcoumarin

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Chemical Shift (δ, ppm)
C-2160.2
C-3111.5
C-4154.0
C-4a112.2
C-5133.7
C-6114.0
C-7164.0
C-8109.3
C-8a155.6
4-CH₃18.8
8-COCH₃26.5
8-C OCH₃191.7

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of coumarin derivatives, based on common laboratory practices.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is typically used for data acquisition.

Sample Preparation:

  • Approximately 5-10 mg of the purified coumarin sample is accurately weighed.

  • The sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like hydroxyl groups.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

  • The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the expected range of proton signals.

  • Number of Scans: 16 to 64 scans are typically acquired to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program, such as zgpg30, is commonly used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: A spectral width of around 220 ppm is used to encompass the full range of carbon chemical shifts.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Data Processing: The acquired free induction decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Visualization of the NMR Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound like this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis compound Purified Compound (this compound) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) compound->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer (e.g., 400 MHz) transfer->spectrometer Insert Sample h1_acq 1H NMR Acquisition spectrometer->h1_acq c13_acq 13C NMR Acquisition spectrometer->c13_acq fid Raw FID Data h1_acq->fid c13_acq->fid ft Fourier Transform fid->ft correction Phase & Baseline Correction ft->correction reference Referencing to TMS correction->reference h1_spectrum Processed 1H Spectrum reference->h1_spectrum c13_spectrum Processed 13C Spectrum reference->c13_spectrum elucidation Structural Elucidation h1_spectrum->elucidation c13_spectrum->elucidation

Crystal Structure of 8-Acetyl-7-hydroxycoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 8-acetyl-7-hydroxycoumarin derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the key crystallographic features, experimental protocols for their synthesis and crystal growth, and a conceptual framework for their structure-activity relationships.

Core Crystallographic Data

The determination of the three-dimensional atomic arrangement in the crystalline state is paramount for understanding the structure-property relationships of this compound derivatives. Single-crystal X-ray diffraction is the definitive method for elucidating these structures.

For researchers developing novel derivatives, obtaining and comparing crystallographic data to this parent structure is a key step in rational drug design. A representative table of the essential crystallographic parameters that should be determined and compared is provided below.

Table 1: Representative Crystallographic Data for Coumarin Derivatives

Parameter6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (Isomer)
Chemical FormulaC27H30N2O5
Formula Weight474.54
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.998(3)
b (Å)10.112(2)
c (Å)16.297(3)
α (°)90
β (°)103.11(3)
γ (°)90
Volume (Å3)2404.1(8)
Z4
Density (calculated) (g/cm3)1.311
Absorption Coefficient (mm-1)0.733
F(000)1008
Crystal Size (mm3)0.10 x 0.08 x 0.05
Theta range for data collection (°)4.33 to 68.21
Reflections collected19614
Independent reflections4321 [R(int) = 0.0441]
Goodness-of-fit on F21.043
Final R indices [I>2sigma(I)]R1 = 0.0435, wR2 = 0.1118
R indices (all data)R1 = 0.0571, wR2 = 0.1213

Data for the isomeric 6-acetyl derivative is presented as a representative example of crystallographic data reporting.

Experimental Protocols

The synthesis and crystallization of this compound derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction studies. The following sections detail common experimental methodologies.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin

The synthesis of the 8-acetyl-7-hydroxy-4-methylcoumarin core can be achieved through a multi-step process, often involving a Pechmann condensation followed by a Fries rearrangement.

  • Pechmann Condensation for 7-hydroxy-4-methylcoumarin:

    • A mixture of resorcinol and ethyl acetoacetate is slowly added to a cooled, stirred solution of a strong acid catalyst, such as concentrated sulfuric acid.

    • The reaction mixture is typically stirred at low temperatures (0-10 °C) and then allowed to stand for a period of time, often overnight, to facilitate the condensation reaction.

    • The resulting mixture is poured onto crushed ice to precipitate the 7-hydroxy-4-methylcoumarin product.

    • The crude product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity.

  • Acetylation to 7-acetoxy-4-methylcoumarin:

    • The synthesized 7-hydroxy-4-methylcoumarin is dissolved in a suitable solvent, often in the presence of a base like pyridine.

    • Acetic anhydride is added dropwise to the solution.

    • The reaction is typically stirred for several hours to ensure complete acetylation of the hydroxyl group.

    • The product, 7-acetoxy-4-methylcoumarin, is isolated by precipitation in ice water, followed by filtration and washing.

  • Fries Rearrangement to 8-acetyl-7-hydroxy-4-methylcoumarin:

    • The 7-acetoxy-4-methylcoumarin is heated with a Lewis acid catalyst, most commonly anhydrous aluminum chloride.

    • The reaction is typically carried out at an elevated temperature (e.g., 160 °C) for a few hours.

    • The reaction mixture is then cooled and carefully acidified, often with hydrochloric acid, to decompose the aluminum chloride complex and precipitate the product.

    • The crude 8-acetyl-7-hydroxy-4-methylcoumarin is collected, washed, and purified by recrystallization from a solvent such as ethanol or ethyl acetate.

Single Crystal Growth

The growth of high-quality single crystals is essential for successful X-ray crystallographic analysis. The slow evaporation and slow cooling methods are commonly employed for coumarin derivatives.

  • Slow Evaporation Method:

    • A saturated solution of the purified this compound derivative is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at room temperature.

    • The solution is filtered to remove any particulate matter and placed in a clean vial or beaker.

    • The container is loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.

    • As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

  • Slow Cooling Method:

    • A saturated solution of the compound is prepared at an elevated temperature to increase its solubility.

    • The hot, saturated solution is filtered and then allowed to cool down to room temperature very slowly.

    • The gradual decrease in temperature reduces the solubility of the compound, promoting the growth of well-defined crystals.

    • The rate of cooling can be controlled by placing the container in an insulated bath.

Visualizing Workflows and Relationships

Experimental Workflow

The general process for the synthesis and structural elucidation of this compound derivatives can be visualized as a sequential workflow.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis synthesis_start Starting Materials (e.g., Resorcinol, Ethyl Acetoacetate) pechmann Pechmann Condensation synthesis_start->pechmann H2SO4 acetylation Acetylation pechmann->acetylation Acetic Anhydride fries Fries Rearrangement acetylation->fries AlCl3 derivatization Derivatization fries->derivatization Various Reagents purification Purification (e.g., Recrystallization, Chromatography) derivatization->purification crystal_growth Single Crystal Growth (Slow Evaporation/Cooling) purification->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution data_analysis Data Analysis (Bond Lengths, Angles, etc.) structure_solution->data_analysis

General experimental workflow for synthesis and crystallographic analysis.
Structure-Activity Relationship (SAR)

The development of new this compound derivatives is often guided by the principles of structure-activity relationship (SAR) studies. The core scaffold is systematically modified to enhance biological activity and selectivity.

structure_activity_relationship cluster_modifications Structural Modifications cluster_properties Biological & Pharmacological Properties core This compound Scaffold r_group Modification of Acetyl Group core->r_group oh_group Derivatization of Hydroxyl Group core->oh_group coumarin_ring Substitution on Coumarin Ring core->coumarin_ring binding Target Binding Affinity (e.g., Receptors, Enzymes) r_group->binding oh_group->binding coumarin_ring->binding activity Biological Activity (e.g., Antimicrobial, Anticancer) binding->activity properties ADME Properties (Absorption, Distribution, Metabolism, Excretion) activity->properties properties->binding Optimization Feedback

Conceptual diagram of Structure-Activity Relationship (SAR) studies.

References

The Structure-Activity Relationship of 8-Acetyl-7-hydroxycoumarin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Versatile Scaffold for Therapeutic Innovation

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites ubiquitously found in plants, have long been a subject of intense scientific scrutiny due to their broad spectrum of pharmacological activities. Among these, 8-acetyl-7-hydroxycoumarin stands out as a particularly interesting scaffold for medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group at position 7 and an acetyl group at position 8, provides a fertile ground for structural modifications to modulate its biological effects. This technical guide delves into the core of the structure-activity relationship (SAR) of this compound, offering a comprehensive overview of its biological activities, the influence of its structural features, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising coumarin derivative.

Core Structure and Physicochemical Properties

This compound, also known as 8-acetyl-4-methylumbelliferone when a methyl group is present at the C4 position, possesses a rigid heterocyclic system that serves as an excellent scaffold for the spatial orientation of its functional groups.[1] The 7-hydroxy and 8-acetyl moieties are key determinants of its biological activity, participating in hydrogen bonding and other non-covalent interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₈O₄[1]
Molecular Weight204.18 g/mol [1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]
XLogP31.8[1]
Melting Point167-171 °C[2]

Biological Activities and Structure-Activity Relationships

This compound and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects. The following sections explore the SAR for each of these activities, supported by quantitative data where available.

Antimicrobial Activity

The coumarin nucleus is a well-established pharmacophore in the design of antimicrobial agents. Studies on this compound derivatives have revealed that modifications at the 7-hydroxy and 8-acetyl positions can significantly influence their antibacterial and antifungal potency.

One study investigated the antimicrobial activity of 8-acetyl-7-hydroxy-4-methylcoumarin and found it to have an inhibitory effect against Escherichia coli.[3] While this particular study did not provide a broad quantitative comparison with derivatives, the general SAR for antimicrobial coumarins suggests that the introduction of lipophilic groups and the formation of Schiff bases or hydrazones at the acetyl moiety can enhance activity.[4]

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

CompoundOrganismActivityReference
8-Acetyl-7-hydroxy-4-methylcoumarinEscherichia coliInhibitory[3]
7-Hydroxy-4-methylcoumarinEscherichia coliHigh activity[3]
Antioxidant Activity

The phenolic hydroxyl group at the C7 position is a key structural feature for the antioxidant activity of coumarins. This group can donate a hydrogen atom to scavenge free radicals, and the resulting phenoxy radical is stabilized by resonance delocalization over the benzopyrone ring system.

Studies on polyhydroxycoumarins have shown that the presence of adjacent hydroxyl groups, such as in 7,8-dihydroxycoumarin derivatives, significantly enhances antioxidant activity.[5] The introduction of an electron-withdrawing formyl group at the C8 position of 7,8-dihydroxy-4-methylcoumarin was found to decrease its antioxidant potential in DPPH and ABTS assays.[5] Conversely, further hydroxylation at the C6 position to yield a 6,7,8-trihydroxycoumarin derivative resulted in a four-fold increase in antioxidant activity compared to Trolox, a standard antioxidant.[5]

Table 3: Antioxidant Activity of 7,8-Disubstituted Coumarin Derivatives

CompoundDPPH Scavenging (TEAC)ABTS Scavenging (TEAC)Reference
7,8-Dihydroxy-4-methylcoumarin1.01.0[5]
7,8-Dihydroxy-6-formyl-4-methylcoumarin0.80.9[5]
6,7,8-Trihydroxy-4-methylcoumarin4.04.2[5]

TEAC: Trolox Equivalent Antioxidant Capacity. Higher values indicate greater antioxidant activity.

Anticancer Activity

The anticancer potential of coumarin derivatives has been extensively investigated. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For this compound derivatives, the substitution pattern on the coumarin ring plays a crucial role in their cytotoxic efficacy.

A study on 4-methylcoumarin derivatives revealed that 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were the most effective against various cancer cell lines.[6] Specifically, a derivative with a long n-decyl chain at C3 exhibited the highest potency.[6] This suggests that increasing the lipophilicity of the molecule can enhance its anticancer activity. Acetylation of the hydroxyl groups to 7,8-diacetoxycoumarins also resulted in compounds with reasonable cytotoxic activities.[6]

Table 4: Anticancer Activity of 7,8-Disubstituted 4-Methylcoumarin Derivatives (IC₅₀ in µM)

CompoundK562 (Leukemia)LS180 (Colon)MCF-7 (Breast)Reference
7,8-Dihydroxy-3-n-decyl-4-methylcoumarin42.425.225.1[6]
7,8-Diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin>10060.555.3[6]
6-Bromo-4-bromomethyl-7-hydroxycoumarin45.832.735.1[6]

Key Signaling Pathways

The anticancer activity of coumarin derivatives is often mediated through the modulation of critical intracellular signaling pathways. Two such pathways are the PI3K/Akt pathway, which is central to cell survival and proliferation, and the mitochondrial (intrinsic) pathway of apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is frequently hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. Some coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Coumarin Coumarin Derivative Coumarin->PI3K Inhibition Coumarin->AKT Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by coumarin derivatives.

Mitochondrial Apoptosis Pathway

The intrinsic pathway of apoptosis is a critical mechanism for eliminating damaged or unwanted cells. It is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. Some coumarin derivatives can induce apoptosis by triggering this pathway.

Mitochondrial_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Bax_Bak Bax/Bak Apoptotic_Stimulus->Bax_Bak Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Coumarin Coumarin Derivative Coumarin->Bax_Bak Promotes

Caption: The mitochondrial (intrinsic) pathway of apoptosis and its potential modulation by coumarins.

Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin

Von Pechmann Condensation:

  • Cool 50 mL of concentrated sulfuric acid to 10°C in a 250 mL beaker placed in an ice bath.

  • At 0°C, add a solution of 5 g of resorcinol dissolved in 6.75 mL of ethyl acetoacetate.

  • Stir the mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 18 hours.

  • Pour the mixture into a beaker containing crushed ice and water.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 8-acetyl-7-hydroxy-4-methylcoumarin.[3]

Antimicrobial Susceptibility Testing (Disk Diffusion Method)
  • Prepare a nutrient agar medium and sterilize it by autoclaving.

  • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculate the agar plates with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

  • Prepare sterile filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound in methanol.

  • In a microplate well or a test tube, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A blank containing methanol and a control containing DPPH solution and methanol are also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity (MTT Cell Viability Assay)
  • Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of approximately 0.5 mg/mL) and incubate for another 2-4 hours.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[4][7][8][9][10]

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies, although not yet exhaustive for this specific parent compound, clearly indicate that the 7-hydroxy and 8-acetyl groups are critical for its biological activities. Modifications at these positions, as well as at other sites on the coumarin ring, can significantly enhance its antimicrobial, antioxidant, and anticancer properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This will enable the construction of more detailed and predictive SAR models. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement into preclinical and clinical development. The in-depth understanding of the SAR of this compound will undoubtedly pave the way for the discovery of new and effective drugs to combat a range of human diseases.

References

An In-depth Technical Guide to the Antibacterial and Antifungal Properties of 8-Acetyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Acetyl-7-hydroxycoumarin, a naturally occurring phenolic compound belonging to the coumarin class, has demonstrated notable antibacterial and antifungal activities. This technical guide provides a comprehensive overview of its antimicrobial properties, including available quantitative data, detailed experimental methodologies for its evaluation, and insights into its potential mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

Coumarins are a well-established class of natural products known for their diverse pharmacological activities. Among them, this compound, found in plants such as Mexican tarragon (Tagetes lucida), has emerged as a compound of interest for its antimicrobial potential.[1][2] Its activity against a range of pathogens, including Gram-negative bacteria, underscores its potential as a lead compound for the development of new antimicrobial therapies.[3] This guide synthesizes the current knowledge on the antibacterial and antifungal properties of this compound, with a focus on quantitative data and experimental protocols to facilitate further research and development.

Antimicrobial Activity: Quantitative Data

While extensive quantitative data for this compound is still emerging, preliminary studies have highlighted its potential. One notable finding is its activity against Vibrio cholerae, a significant human pathogen.[3] The majority of detailed quantitative data, however, is currently available for structurally related coumarin derivatives. For the purpose of providing a comparative context, the following tables summarize the available data on coumarin derivatives.

Table 1: Antibacterial Activity of Coumarin Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
This compound Vibrio choleraeData not specified[3]
OsthenolBacillus cereus62.5[4]
OsthenolStaphylococcus aureus125[4]
AegelinolStaphylococcus aureus16[5]
AegelinolSalmonella typhi16[5]
AegelinolEnterobacter cloacae16[5]
AgasyllinStaphylococcus aureus32[5]
AgasyllinSalmonella typhi32[5]
AgasyllinEnterobacter cloacae32[5]
7-hydroxy-4-methylcoumarinEscherichia coli≥ 0.1 ppm[6]

Table 2: Antifungal Activity of Coumarin Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
7-hydroxycoumarin derivativeCandida krusei15.6[1]
7-hydroxycoumarin derivativeCandida species15.6 - 125.0[1]

Experimental Protocols

Standardized methods are crucial for the accurate assessment of antimicrobial activity. The following are detailed methodologies commonly employed for the evaluation of coumarin derivatives, which can be adapted for this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for yeasts) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution of this compound dilution Perform Serial Dilutions of Compound in Plate stock->dilution plate Prepare 96-well plate with broth plate->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microorganism inoculum->inoculate dilution->inoculate incubate Incubate Plate inoculate->incubate read Read for Visible Growth incubate->read mic Determine MIC read->mic

Workflow for Broth Microdilution Assay.
Agar Well/Disk Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity by measuring the zone of growth inhibition around a well or disk containing the test compound.

Protocol:

  • Preparation of Agar Plates: Pour molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate using a sterile swab.

  • Application of Compound:

    • Well Diffusion: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer. Add a specific volume of the this compound solution into each well.

    • Disk Diffusion: Impregnate sterile filter paper disks with a specific volume of the this compound solution and place them on the agar surface.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around the well or disk in millimeters.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results plate Prepare Agar Plates spread Spread Inoculum on Agar Surface plate->spread inoculum Prepare Standardized Microbial Inoculum inoculum->spread compound Prepare Compound Solution/Disks apply Apply Compound to Wells or Disks compound->apply spread->apply incubate Incubate Plates apply->incubate measure Measure Zone of Inhibition incubate->measure

Workflow for Agar Diffusion Assay.

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are not yet fully elucidated. However, based on the known mechanisms of other coumarin derivatives, several potential pathways can be proposed.

Proposed Antibacterial Mechanisms

The antibacterial action of coumarins is believed to be multifactorial.

  • Cell Membrane Disruption: Coumarins can interfere with the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.

  • Enzyme Inhibition: These compounds may inhibit crucial bacterial enzymes involved in metabolic pathways, such as DNA gyrase, which is essential for DNA replication.

  • Interference with Quorum Sensing: Some coumarins have been shown to disrupt bacterial communication systems known as quorum sensing, which regulates virulence factor production and biofilm formation.

Antibacterial_Mechanism Coumarin This compound Membrane Cell Membrane Disruption Coumarin->Membrane Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Coumarin->Enzyme QS Quorum Sensing Inhibition Coumarin->QS Outcome Bacterial Cell Death Membrane->Outcome Enzyme->Outcome QS->Outcome

Proposed Antibacterial Mechanisms of Action.
Proposed Antifungal Mechanisms

The antifungal activity of coumarins is also thought to involve multiple targets.

  • Cell Wall Damage: Coumarins may interfere with the synthesis of essential components of the fungal cell wall, such as chitin and β-glucans, leading to cell lysis.

  • Mitochondrial Dysfunction: They can disrupt mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), causing oxidative stress and apoptosis.

  • Ergosterol Biosynthesis Inhibition: Similar to azole antifungals, some coumarins may inhibit enzymes involved in the ergosterol biosynthesis pathway, which is a critical component of the fungal cell membrane.

Antifungal_Mechanism Coumarin This compound CellWall Cell Wall Damage Coumarin->CellWall Mitochondria Mitochondrial Dysfunction (ROS Production) Coumarin->Mitochondria Ergosterol Ergosterol Biosynthesis Inhibition Coumarin->Ergosterol Outcome Fungal Cell Death CellWall->Outcome Mitochondria->Outcome Ergosterol->Outcome

Proposed Antifungal Mechanisms of Action.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antimicrobial agents. While preliminary studies have confirmed its antibacterial and antifungal properties, further research is imperative to fully characterize its spectrum of activity and elucidate its precise mechanisms of action. Future studies should focus on:

  • Comprehensive Antimicrobial Screening: Evaluating the in vitro activity of this compound against a broad panel of clinically relevant bacterial and fungal pathogens to determine its full antimicrobial spectrum and obtain specific MIC and MFC/MBC values.

  • Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by this compound in microbial cells to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its antimicrobial activity and to optimize its potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

A deeper understanding of the antimicrobial properties of this compound will be instrumental in advancing its development as a potential therapeutic agent to combat infectious diseases.

References

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of 8-Acetyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the antimicrobial mechanism of action of 8-Acetyl-7-hydroxycoumarin, a naturally occurring coumarin derivative found in plants such as Mexican tarragon (Tagetes lucida).[1] This document synthesizes available research to elucidate its molecular targets, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Bacterial Carbonic Anhydrase

The primary elucidated antimicrobial mechanism of this compound is its action as an inhibitor of bacterial α-carbonic anhydrases (CAs). These zinc-containing metalloenzymes are crucial for various physiological processes in bacteria, including pH regulation, metabolic carboxylation reactions, and survival.

Coumarins, including this compound, function as prodrug inhibitors. The mechanism involves the enzymatic hydrolysis of the coumarin's lactone ring by the esterase activity inherent to the carbonic anhydrase. This process generates a 2-hydroxy-cinnamic acid derivative, which is the active inhibitory molecule. This active form then binds to the entrance of the CA active site, blocking the access of the substrate (CO2) and inhibiting the enzyme's function.

Research has demonstrated that this compound is a particularly effective inhibitor of the α-carbonic anhydrase from Vibrio cholerae (VchCAα), a key pathogen in contaminated water.[2]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the prodrug activation and subsequent inhibition of bacterial carbonic anhydrase by this compound.

Inhibition_Mechanism cluster_0 Bacterial Cell Coumarin This compound (Prodrug) CA Bacterial α-Carbonic Anhydrase (Active Enzyme) Coumarin->CA Enters Active Site ActiveInhibitor 2-hydroxy-cinnamic acid derivative (Active Inhibitor) CA_Inactive Inhibited Enzyme Complex ActiveInhibitor->CA_Inactive Binds to Active Site Entrance CA->ActiveInhibitor Esterase Activity (Lactone Ring Hydrolysis) Product HCO3- + H+ CA->Product Catalysis Substrate CO2 + H2O CA_Inactive->Substrate Substrate Blockage Substrate->CA

Caption: Mechanism of bacterial carbonic anhydrase inhibition.

Quantitative Data

CompoundTarget EnzymeOrganismInhibition Constant (Kᵢ)Reference
This compoundVchCAαVibrio cholerae39.8 µM[3]

Note: The lack of a broad MIC table represents a gap in the current research and highlights an area for future investigation to fully characterize the antimicrobial spectrum of this compound.

Other Potential Mechanisms of Action

While carbonic anhydrase inhibition is the most specifically documented mechanism, other activities have been proposed for the broader class of coumarins, which may also contribute to the antimicrobial effect of this compound.

  • Cell Membrane Disruption: Some studies on other coumarin derivatives have suggested that they may exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell death. However, this mechanism has not been specifically demonstrated for this compound.

  • Metal Chelating: As phenolic compounds, hydroxycoumarins can act as potent metal chelators. This could interfere with microbial metalloenzymes that are essential for various cellular processes.

Further research is required to determine if these or other mechanisms play a significant role in the antimicrobial profile of this compound.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol details the method used to determine the inhibition of carbonic anhydrase activity.

Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The activity is monitored using a stopped-flow instrument, which can measure rapid kinetic changes. A pH indicator is used to track the decrease in pH resulting from the production of protons during the reaction.

Materials:

  • Applied Photophysics stopped-flow instrument

  • HEPES buffer (10 mM, pH 7.4)

  • Phenol red (0.2 mM) as a pH indicator

  • NaClO₄ (10 mM) to maintain ionic strength

  • CO₂-saturated water

  • Purified bacterial carbonic anhydrase

  • This compound stock solution (10-20 mM in DMSO or distilled-deionized water)

  • Assay buffer for dilutions

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the inhibitor in a suitable solvent. Make serial dilutions to the desired concentrations using the assay buffer.

  • Pre-incubation: Mix the enzyme solution with the inhibitor solution (or with buffer for control measurements) and pre-incubate for a defined period (e.g., 6 hours) at 4°C. This allows for the time-dependent hydrolysis of the coumarin prodrug and the formation of the enzyme-inhibitor complex.

  • Assay Measurement:

    • The CA-catalyzed CO₂ hydration activity is assayed using the stopped-flow instrument.

    • The reaction is initiated by mixing the enzyme/inhibitor solution with the CO₂-saturated solution containing the phenol red indicator.

    • The change in absorbance of phenol red is monitored at 557 nm to follow the initial rates of the reaction for a period of 10-100 seconds.

  • Data Analysis:

    • The initial reaction rates are determined from the slope of the absorbance curve.

    • The uncatalyzed reaction rate (measured in the absence of the enzyme) is subtracted from the catalyzed rates.

    • Inhibition constants (Kᵢ) are calculated by fitting the data of residual enzyme activity versus inhibitor concentration to the appropriate inhibition equation.

Determination of Minimum Inhibitory Concentration (MIC)

This is a general protocol for determining the MIC of an antimicrobial agent, based on standard broth microdilution methods.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves preparing a series of two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • This compound stock solution

  • Positive control (growth medium with inoculum, no compound)

  • Negative control (growth medium only)

  • Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Incubator

Procedure:

  • Preparation of Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of this compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (except the negative control).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the evaluation of a novel antimicrobial compound.

Antimicrobial_Workflow cluster_0 Screening & Identification cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies cluster_3 In Vivo & Toxicity A Compound Synthesis or Isolation B Primary Screening (e.g., Disc Diffusion) A->B C Identification of Active 'Hits' B->C D MIC Determination (Broth Microdilution) C->D E MBC Determination D->E F Time-Kill Kinetics D->F G Target Identification (e.g., Enzyme Assays) D->G H Membrane Permeability Assay D->H I Biofilm Inhibition Assay D->I J Cytotoxicity Assays G->J K Animal Model Efficacy J->K

Caption: General workflow for antimicrobial drug discovery.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. Its primary and most well-defined mechanism of action is the inhibition of bacterial α-carbonic anhydrases, for which it acts as a prodrug. While its broad-spectrum activity is qualitatively acknowledged, further quantitative studies are necessary to establish a comprehensive profile of its Minimum Inhibitory Concentrations against a wider array of clinically relevant bacteria and fungi. Investigations into other potential mechanisms, such as cell membrane disruption, would also contribute to a more complete understanding of its antimicrobial properties. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area.

References

Methodological & Application

Application Notes: Synthesis of 8-Acetyl-7-hydroxycoumarin via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Fries rearrangement is a powerful organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This reaction is of significant industrial and academic importance for the synthesis of hydroxyarylketones, which are key intermediates in the manufacturing of various pharmaceuticals and fine chemicals.[1][3] The reaction is selective for the ortho and para positions, and the product distribution can often be controlled by adjusting reaction conditions such as temperature and solvent.[1][2] At lower temperatures, the para product is typically favored, while higher temperatures promote the formation of the ortho product.[1] This selectivity is valuable in directing the synthesis towards a specific isomer.

The synthesis of 8-Acetyl-7-hydroxycoumarin from 7-acetoxycoumarin is a classic application of the Fries rearrangement.[4][5] The resulting product, an ortho-hydroxyaryl ketone derivative of coumarin, serves as a versatile building block for the synthesis of more complex heterocyclic compounds, including furocoumarins, pyranocoumarins, and various pharmacologically active agents.[4][6] Coumarin derivatives are known to exhibit a wide range of biological activities, including antibacterial, antioxidant, and anticancer properties.[7][8]

Mechanism of Fries Rearrangement

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester's acyl group, which is a better Lewis base than the phenolic oxygen.[1][2] This coordination polarizes the ester bond, leading to the formation of a highly electrophilic acylium carbocation.[2][3] The acylium ion then attacks the electron-rich coumarin ring, preferentially at the C8 (ortho) or C6 (para) position. For 7-acetoxycoumarin, the rearrangement primarily yields the 8-acetyl (ortho) product.[5] Subsequent hydrolysis liberates the final this compound product.[9]

G start 7-Acetoxycoumarin intermediate1 Complex Formation (Coordination to Carbonyl Oxygen) start->intermediate1 + lewis_acid AlCl₃ (Lewis Acid) lewis_acid->intermediate1 intermediate2 Acylium Carbocation Intermediate intermediate1->intermediate2 Rearrangement substitution Electrophilic Aromatic Substitution at C8 (ortho) intermediate2->substitution Attack on Coumarin Ring product This compound substitution->product hydrolysis Hydrolysis hydrolysis->substitution Workup

Caption: Reaction mechanism of the Fries rearrangement.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, which involves two main steps: the synthesis of the precursor 7-acetoxycoumarin and its subsequent Fries rearrangement.

Part 1: Synthesis of 7-Acetoxy-4-methylcoumarin

This procedure outlines the acetylation of 7-hydroxy-4-methylcoumarin to yield the necessary precursor for the Fries rearrangement.

Materials:

  • 7-hydroxy-4-methylcoumarin (2.5 g)

  • Acetic anhydride (3 ml)

  • Pyridine (5 ml)

  • Crushed ice

  • Distilled water

Procedure:

  • Dissolve 2.5 g of 7-hydroxy-4-methylcoumarin in a mixture of 3 ml of acetic anhydride and 5 ml of pyridine by adding the reagents dropwise.[10]

  • Allow the reaction mixture to stand overnight at room temperature to ensure complete acetylation.[10]

  • After 12 hours, pour the reaction product into a beaker containing crushed ice with constant stirring.[10]

  • The solid 7-acetoxy-4-methylcoumarin will precipitate out of the solution.

  • Filter the product using a Buchner funnel, wash thoroughly with cold distilled water, and dry the solid. The product can be recrystallized from ethanol if further purification is needed.

Part 2: Fries Rearrangement to 8-Acetyl-7-hydroxy-4-methylcoumarin

This protocol describes the Lewis acid-catalyzed rearrangement of the synthesized 7-acetoxy-4-methylcoumarin.

Materials:

  • 7-acetoxy-4-methylcoumarin (2.5 g)

  • Anhydrous aluminum chloride (AlCl₃) (4.5 g)

  • Concentrated hydrochloric acid (HCl)

  • Ice-cold water

  • Ethyl acetoacetate (for recrystallization)

Procedure:

  • In a round-bottom flask, create an intimate mixture of 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride.[10]

  • Heat the mixture in an oil bath at 160°C for three hours.[10] Hydrogen chloride evolution may be observed during heating.[11]

  • After the heating is complete, cool the flask to room temperature.

  • Carefully acidify the reaction mixture by adding concentrated hydrochloric acid drop by drop. This step should be performed in a fume hood with caution.

  • Maintain the mixture at 10°C for 2 hours to allow for complete precipitation of the product.[10]

  • Filter the resulting solid product and wash it with ice-cold water until the washings are free of chloride ions.[10][11]

  • Dry the crude product. Recrystallize the solid from ethyl acetoacetate to obtain pure 8-Acetyl-7-hydroxy-4-methylcoumarin.[10]

G start Start: Reagents step1 Step 1: Acetylation (7-hydroxy-4-methylcoumarin + Acetic Anhydride + Pyridine) start->step1 step2 Step 2: Fries Rearrangement (7-acetoxy-4-methylcoumarin + Anhydrous AlCl₃) step1->step2 Isolate Precursor step3 Step 3: Heating (160°C for 3 hours) step2->step3 step4 Step 4: Workup (Cooling, Acidification with HCl) step3->step4 step5 Step 5: Isolation (Filtration and Washing) step4->step5 step6 Step 6: Purification (Recrystallization from Ethyl Acetoacetate) step5->step6 end Final Product: 8-Acetyl-7-hydroxy-4-methylcoumarin step6->end

Caption: Experimental workflow for synthesis.

Data Presentation

The following tables summarize the key physical, chemical, and reaction data for this compound and its synthesis.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₈O₄[12]
Molecular Weight204.18 g/mol [12]
Monoisotopic Mass204.04225873 Da[12]
AppearanceLight orange to yellow powder/crystal[13]
Melting Point167°-169° C (for 4-methyl derivative)[11]
IR Spectra (KBr, cm⁻¹)3113 (Aromatic C-H), 1689 (C=O stretch)[14]
¹H NMR (400 MHz, CDCl₃, δ ppm)2.9 (3H, s, -CH₃), 6.10 (1H, s, vinyl), 7.3-7.5 (Ar-H), 9.5 (1H, s, -OH)[14]
XLogP3-AA1.7[13]

Note: Spectroscopic data from reference[14] is for the 4-phenyl derivative, which is structurally similar and provides an expected range for proton chemical shifts.

Table 2: Summary of Fries Rearrangement Conditions and Selectivity

ParameterConditionEffectReference
Catalyst Aluminum Chloride (AlCl₃)Standard Lewis acid, requires >1 equivalent.[9]
Zinc PowderCan catalyze the reaction selectively.[9]
Methanesulfonic AcidProvides excellent para-selectivity.[3][9]
Temperature Low TemperatureFavors para-substitution (C6 position).[1]
High Temperature (e.g., >150°C)Favors ortho-substitution (C8 position).[1][5]
Solvent Non-polar (e.g., nitrobenzene)Favors ortho-substitution.[1][3]
PolarIncreases the ratio of the para product.[1]
Yield ~70% (crude mixture of isomers)Reported for a specific procedure before purification.[11]

References

Application Notes and Protocols: Synthesis of 8-Acetyl-7-hydroxycoumarin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarins are a significant class of benzopyrone scaffold compounds found in many natural products and synthetic molecules.[1][2] Their derivatives are the subject of intense research due to a wide spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticoagulant properties.[1][2][3] 8-Acetyl-7-hydroxycoumarin, in particular, serves as a crucial intermediate for the synthesis of novel derivatives with enhanced therapeutic potential.[4][5] The acetyl and hydroxyl groups on the coumarin core are key functional moieties for receptor interactions and further chemical modifications.[4] This document provides detailed protocols for the synthesis of the this compound core structure and its subsequent conversion into more complex derivatives.

Experimental Protocols

Part 1: Synthesis of the Core Scaffold (8-Acetyl-7-hydroxy-4-methylcoumarin)

The primary route to obtaining 8-acetyl-7-hydroxy-4-methylcoumarin involves a multi-step process starting from resorcinol, proceeding through the formation of 7-hydroxy-4-methylcoumarin, followed by acetylation and a Fries rearrangement. An alternative method is the direct acylation of 7-hydroxy-4-methylcoumarin.

G cluster_0 Method 1: Fries Rearrangement cluster_1 Method 2: Direct Acylation A Resorcinol + Ethyl Acetoacetate B 7-Hydroxy-4-methylcoumarin A->B Pechmann Condensation C 7-Acetoxy-4-methylcoumarin B->C Acetylation (Acetic Anhydride) D 8-Acetyl-7-hydroxy-4-methylcoumarin C->D Fries Rearrangement (AlCl3, 160°C) B2 7-Hydroxy-4-methylcoumarin D2 8-Acetyl-7-hydroxy-4-methylcoumarin B2->D2 Acylation (Acetyl Chloride, AlCl3)

Caption: General workflows for the synthesis of the this compound core.

Protocol 1.1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of the precursor compound, 7-hydroxy-4-methylcoumarin, from resorcinol.

  • Preparation: Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C using an ice bath.[6]

  • Reaction Mixture: Once the temperature reaches 0°C, add a solution of resorcinol (5 g) dissolved in ethyl acetoacetate (6.75 mL). Maintain cooling during this addition.[6]

  • Incubation: Leave the reaction mixture in a refrigerator overnight.[6]

  • Precipitation: Pour the mixture into ice-cold water while stirring constantly. A solid product will separate.[6]

  • Purification: Filter the separated solid, wash thoroughly with double distilled water, and recrystallize from ethyl alcohol to obtain pure 7-hydroxy-4-methylcoumarin.[6]

Protocol 1.2: Fries Rearrangement for 8-Acetyl-7-hydroxy-4-methylcoumarin

This method synthesizes the target compound from 7-acetoxy-4-methylcoumarin, which is prepared from the product of Protocol 1.1.

  • Acetylation: Add 3 mL of acetic anhydride and 5 mL of pyridine dropwise to 2.5 g of 7-hydroxy-4-methylcoumarin. Keep the mixture overnight. After 12 hours, pour the product into crushed ice to precipitate 7-acetoxy-4-methylcoumarin.[6]

  • Rearrangement: Heat a mixture of 7-acetoxy-4-methylcoumarin (2.5 g) and anhydrous aluminum chloride (4.5 g) in an oil bath at 160°C for three hours.[5][6]

  • Work-up: Cool the mixture to room temperature and acidify by adding concentrated hydrochloric acid drop by drop at 10°C for 2 hours.[6]

  • Isolation: Filter the resulting product, wash with ice-cold water, and recrystallize from ethyl acetoacetate to yield 8-acetyl-7-hydroxy-4-methylcoumarin.[6]

Part 2: Synthesis of this compound Derivatives

The core scaffold can be further modified to synthesize a variety of derivatives, such as coumarin-pyrimidine hybrids, which have shown significant biological activities.[5]

G cluster_workflow Derivative Synthesis Workflow start 8-Acetyl-7-hydroxy- 4-methylcoumarin chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) start->chalcone reagents1 + Aromatic Aldehyde + Piperidine (catalyst) pyrimidine Coumarin-Pyrimidine Hybrid chalcone->pyrimidine reagents2 + Guanidine HCl + NaHCO3, DMF reagents1->chalcone reagents2->pyrimidine

Caption: Workflow for synthesizing coumarin-pyrimidine hybrids from the core scaffold.

Protocol 2.1: Synthesis of Coumarin-Pyrimidine Hybrids

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • Reflux a mixture of 8-acetyl-7-hydroxy-4-methylcoumarin, an appropriate aromatic aldehyde, and a catalytic amount of piperidine in absolute ethanol for 20-40 hours.[5]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the α,β-unsaturated ketone (chalcone) intermediate. Filter and dry the product.

  • Pyrimidine Ring Formation (Cyclization):

    • Add the synthesized chalcone intermediate and guanidine hydrochloride to dry N,N-Dimethylformamide (DMF).[5]

    • Add sodium bicarbonate to neutralize the HCl from guanidine hydrochloride.[5]

    • Reflux the mixture for 48-70 hours at 70°C.[5]

    • After cooling, pour the mixture into water to precipitate the final coumarin-pyrimidine hybrid.

    • Filter the solid, wash with water, and purify by recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of representative this compound derivatives.

Compound NameSynthesis MethodKey ReagentsYield (%)Melting Point (°C)Reference
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoateEsterification4-methoxy benzoic acid, POCl₃, Pyridine66%150
1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dioneBaker-Venkataraman TransformationKOH, Pyridine63%180
4-Methyl-7-hydroxy-8-acetyl-coumarinFries Rearrangement7-acetoxy-4-methylcoumarin, AlCl₃~70%167-169[6][7]

Biological Activity and Potential Signaling Pathway

Coumarin derivatives exhibit a wide array of biological activities, with many recent studies focusing on their anticancer potential.[2] Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2] The mechanism can involve the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. This cascade leads to the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.

cluster_pathway Potential Apoptotic Pathway of Coumarin Derivatives Coumarin Coumarin Derivative Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Inhibits Bax Bax / p53 (Pro-apoptotic) Coumarin->Bax Activates Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for apoptosis induced by coumarin derivatives.

Characterization: The structures of all synthesized compounds should be confirmed using standard analytical techniques. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, and Mass Spectrometry (MS) to confirm the molecular weight. Purity can be assessed by Thin Layer Chromatography (TLC) and melting point determination.[3]

References

Application Notes: 8-Acetyl-7-hydroxycoumarin as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Acetyl-7-hydroxycoumarin is a derivative of coumarin, a class of compounds renowned for their significant and unique photophysical properties.[1] Coumarins are widely utilized as fluorescent probes and chemosensors due to their high fluorescence quantum yields, photostability, and sensitivity of their fluorescence to the local environment.[2][3] The 7-hydroxycoumarin scaffold, in particular, is a common starting point for developing probes for various analytes, including metal ions and reactive species.[3][4] The fluorescence characteristics of these probes can be finely tuned by modifying substituents on the coumarin core.[5] This document provides detailed application notes and protocols for the use of this compound and its derivatives as fluorescent probes for researchers in biochemistry, drug development, and environmental science.

Physicochemical Properties

This compound is a solid, typically appearing as a light orange to yellow crystalline powder, with good thermal stability.[2] Its core structure consists of a fused lactone and benzene ring, with an acetyl group at the 8-position and a hydroxyl group at the 7-position.[6]

PropertyValueReference
Molecular Formula C₁₁H₈O₄[7]
Molecular Weight 204.18 g/mol [7]
CAS Number 6748-68-1[7]
Appearance Light orange to yellow crystalline powder[2]
Solubility Soluble in methanol and other organic solvents[2]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]

Principle of Fluorescence Sensing

Coumarin-based probes typically operate via mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[3] For many applications, the probe is designed to have its fluorescence "quenched" (turned off) in its free state. Upon binding to a specific analyte, a conformational or electronic change occurs, disrupting the quenching mechanism and "turning on" the fluorescence. Conversely, some probes are fluorescent in their free state and are quenched upon analyte binding.

cluster_0 Fluorescence 'Turn-Off' Sensing cluster_1 Fluorescence 'Turn-On' Sensing Probe_On Probe (Fluorescent) Complex_Off [Probe-Analyte] Complex (Non-Fluorescent) Probe_On->Complex_Off Binding Analyte_Off Analyte Analyte_Off->Complex_Off Probe_Off Probe (Non-Fluorescent) Complex_On [Probe-Analyte] Complex (Fluorescent) Probe_Off->Complex_On Binding Analyte_On Analyte Analyte_On->Complex_On

Figure 1: General mechanisms for 'Turn-Off' and 'Turn-On' fluorescent probes.

Application 1: Detection of Ferric Ions (Fe³⁺)

Coumarin derivatives are effective chemosensors for various metal ions, including Fe³⁺, which is crucial in many biological and environmental systems.[8][9] Probes for Fe³⁺ often work on a "turn-off" or quenching principle, where the paramagnetic nature of the iron ion quenches the fluorescence of the probe upon complexation.[8]

Sensing Mechanism

The hydroxyl and acetyl groups at the 7 and 8 positions of this compound can act as a binding site for metal ions. When Fe³⁺ binds to the probe, mechanisms such as photoinduced electron transfer from the coumarin to the metal ion can be initiated, leading to the quenching of fluorescence.

Probe This compound (Fluorescent) Complex [Probe-Fe³⁺] Complex Probe->Complex Chelation Fe3 Fe³⁺ Ion Fe3->Complex Quenching Fluorescence Quenching (Signal OFF) Complex->Quenching PET Mechanism

Figure 2: Proposed mechanism for Fe³⁺ detection via fluorescence quenching.

Photophysical Data for a Representative Fe³⁺ Probe

The following data is for a naphthalimide-coumarin based chemosensor, demonstrating typical performance characteristics for Fe³⁺ detection.[10]

ParameterValue
Sensing Type Fluorescence "Turn-on" Enhancement
Binding Stoichiometry 1:1 (Probe:Fe³⁺)
Association Constant (Kₐ) (2.589 ± 0.206) × 10³ M⁻¹
Limit of Detection (LOD) 0.388 µM
Optimal pH Range 5.0 – 7.0

Protocol for Fe³⁺ Detection

This protocol describes a general fluorescence titration experiment to determine the response of this compound to Fe³⁺.

1. Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • HEPES buffer (20 mM, pH 7.4)

  • Iron(III) chloride (FeCl₃)

  • Deionized water

  • Fluorometer and quartz cuvettes

2. Preparation of Solutions

  • Probe Stock Solution (1 mM): Dissolve 2.04 mg of this compound in 10 mL of DMSO.

  • Fe³⁺ Stock Solution (10 mM): Dissolve 1.62 mg of FeCl₃ in 1 mL of deionized water.

  • Working Buffer: 20 mM HEPES, pH 7.4.

3. Experimental Procedure

  • Turn on the fluorometer and allow the lamp to stabilize for at least 30 minutes.

  • Set the excitation wavelength. For many 7-hydroxycoumarin derivatives, this is in the range of 350-400 nm. An initial scan may be needed to determine the optimal excitation wavelength (λₑₓ) and emission wavelength (λₑₘ).

  • Pipette 2 mL of the working buffer into a quartz cuvette.

  • Add a small aliquot of the probe stock solution to the cuvette to achieve a final concentration of 10 µM (e.g., add 20 µL of 1 mM stock to 2 mL buffer). Mix thoroughly by gently pipetting.

  • Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum.

  • Add incremental amounts of the Fe³⁺ stock solution (e.g., 1-2 µL aliquots) to the cuvette.

  • After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

  • Continue the additions until the fluorescence signal saturates or no further change is observed.

4. Data Analysis

  • Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of Fe³⁺.

  • Analyze the titration curve to determine the binding stoichiometry (using a Job's plot) and the binding constant.

  • Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the initial linear portion of the titration curve).

Application 2: Detection of Hydrazine

Hydrazine is a highly toxic compound, and its detection is critical for environmental and health monitoring.[11] Coumarin-based probes can be designed for hydrazine detection, often involving a chemical reaction that releases the highly fluorescent coumarin core, resulting in a "turn-on" signal.[12] A common strategy is to modify the 7-hydroxy group with a hydrazine-reactive moiety.

Sensing Mechanism

A derivative of this compound can be synthesized where the hydroxyl group is protected by a group that can be cleaved by hydrazine. This cleavage releases the free fluorophore, causing a significant increase in fluorescence intensity.

Probe Coumarin Derivative (Quenched/Low Fluorescence) Reaction Substitution-Cyclization Reaction Probe->Reaction Hydrazine Hydrazine (N₂H₄) Hydrazine->Reaction Fluorophore Released Fluorophore (Highly Fluorescent) Reaction->Fluorophore Signal Fluorescence 'Turn-On' Fluorophore->Signal

Figure 3: Reaction-based mechanism for 'Turn-On' detection of hydrazine.

Photophysical Data for a Representative Hydrazine Probe

The following data is for a water-soluble coumarin-based probe (OCYB) designed for hydrazine detection.[12]

ParameterValue
Sensing Type Fluorescence "Off-On" Enhancement
Mechanism Intramolecular Charge Transfer (ICT)
Solvent System DMSO-HEPES (pH 7.4)
Limit of Detection (LOD) 78 nM

Protocol for Hydrazine Detection

This protocol outlines a procedure for detecting hydrazine using a reaction-based coumarin probe.

1. Materials and Reagents

  • Coumarin-based hydrazine probe (e.g., a derivative of this compound)

  • Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • HEPES buffer (20 mM, pH 7.4)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Deionized water

  • Fluorometer and quartz cuvettes

2. Preparation of Solutions

  • Probe Stock Solution (1 mM): Prepare by dissolving the probe in DMSO.

  • Hydrazine Stock Solution (10 mM): Prepare fresh by dissolving hydrazine hydrate in deionized water. Perform serial dilutions to create working solutions of lower concentrations.

  • Working Buffer: 20 mM HEPES, pH 7.4.

3. Experimental Procedure

  • Set up the fluorometer with the appropriate excitation and emission wavelengths for the released fluorophore (e.g., for 7-hydroxycoumarin, λₑₓ ≈ 360 nm, λₑₘ ≈ 450 nm).

  • Prepare a series of test solutions in separate vials. To each vial, add 2 mL of working buffer and an aliquot of the probe stock solution to a final concentration of 10 µM.

  • To each vial, add a different concentration of hydrazine from the working solutions. Include a blank sample with no hydrazine.

  • Incubate the solutions at room temperature for a specified reaction time (e.g., 30 minutes, this may require optimization).

  • Measure the fluorescence intensity of each sample in a quartz cuvette.

4. Data Analysis

  • Subtract the fluorescence intensity of the blank sample from all other readings.

  • Plot the fluorescence intensity at λₑₘ against the concentration of hydrazine.

  • Determine the linear range of detection and calculate the limit of detection (LOD).

General Experimental Workflow

The workflow for using this compound or its derivatives as a fluorescent probe follows a standard procedure from preparation to analysis.

A 1. Reagent Preparation - Prepare Probe Stock (DMSO) - Prepare Analyte Stock - Prepare Buffer (e.g., HEPES) B 2. Sample Preparation - Add Buffer to Cuvette - Add Probe to final conc. (e.g., 10 µM) A->B C 3. Titration / Reaction - Add incremental amounts of Analyte - Or, add different concentrations to separate samples B->C D 4. Incubation / Equilibration - Allow system to equilibrate or react (e.g., 2-30 minutes) C->D E 5. Fluorescence Measurement - Set Excitation/Emission Wavelengths - Record Emission Spectra D->E F 6. Data Analysis - Plot Intensity vs. [Analyte] - Calculate LOD, Binding Constants, etc. E->F

Figure 4: Standard workflow for fluorescence sensing experiments.

References

Application Notes and Protocols: 8-Acetyl-7-hydroxycoumarin as a Turn-On Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 8-Acetyl-7-hydroxycoumarin and its derivatives, specifically 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC), as a selective "turn-on" fluorescent sensor for the detection of metal ions, with a particular emphasis on Aluminum (Al³⁺).

Overview and Principle

This compound is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon selective binding to certain metal ions. This "turn-on" response is attributed to a process known as chelation-enhanced fluorescence (CHEF). In its unbound state, the probe has a low fluorescence quantum yield. Upon complexation with a target metal ion, the structural rigidity of the molecule increases, which suppresses non-radiative decay pathways and leads to a dramatic enhancement of its fluorescence emission. This property makes it a valuable tool for the sensitive and selective detection of specific metal ions in various media.

The sensing mechanism involves the coordination of the metal ion with the hydroxyl and acetyl groups at the 7th and 8th positions of the coumarin ring. This interaction inhibits the photoinduced electron transfer (PET) process that is responsible for quenching the fluorescence in the free ligand, resulting in a "turn-on" fluorescent signal.

Data Presentation

The following tables summarize the quantitative data for the performance of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) as a fluorescent sensor for Al³⁺.

Table 1: Performance Characteristics of AHMC for Al³⁺ Detection
ParameterValue
AnalyteAl³⁺
Emission Maximum (λem)495 nm
Fluorescence Enhancement~100-fold
Limit of Detection (LOD)2.1 x 10⁻⁷ M
Binding Constant (Kₐ)1.86 x 10¹⁴ M⁻³
Stoichiometry (AHMC:Al³⁺)3:1
Table 2: Selectivity of AHMC for Al³⁺ over other Metal Ions

The fluorescence response of AHMC was tested against a variety of common metal ions to assess its selectivity for Al³⁺.

Metal Ion (50 µM)Fluorescence Intensity (a.u.) at 495 nm
Blank (AHMC only) ~50
Al³⁺ ~5000
Na⁺~50
K⁺~50
Mg²⁺~50
Ca²⁺~50
Cr³⁺~50
Mn²⁺~50
Fe³⁺~50
Co²⁺~50
Ni²⁺~50
Cu²⁺~50
Zn²⁺~50
Cd²⁺~50
Hg²⁺~50
Pb²⁺~50

Experimental Protocols

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC)

This protocol is adapted from established literature procedures.

Materials:

  • 4-Methyl-7-hydroxycoumarin

  • Anhydrous Aluminum chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Acetyl chloride (CH₃COCl)

  • Hydrochloric acid (HCl), dilute

  • Water (deionized)

  • Industrial Methylated Spirits (IMS), 85%

Procedure:

  • In a flask, thoroughly mix 4-Methyl-7-hydroxycoumarin (26.4 g), anhydrous aluminum chloride (76.1 g), and sodium chloride (9.5 g).

  • Immerse the flask in an oil bath and raise the temperature to 150 °C. Evolution of hydrogen chloride gas will commence at approximately 100-110 °C.

  • Maintain the temperature at 150 °C for 15 minutes.

  • Increase the temperature to 160 °C and stir the resulting melt until the evolution of hydrogen chloride ceases.

  • While maintaining stirring, add acetyl chloride (11.8 ml) to the melt over a period of approximately 30 minutes.

  • Maintain the reaction mixture at 160-165 °C for an additional 15 minutes.

  • Carefully pour the hot melt into 1000 ml of water with vigorous stirring.

  • Filter the resulting solid precipitate and wash it with water until it is free of chloride ions.

  • Dry the solid product. The crude product will contain a mixture of 8-acetyl and 6-acetyl isomers.

  • Recrystallize the crude product three times from 85% IMS to yield pure 8-Acetyl-7-hydroxy-4-methylcoumarin.

Characterization:

  • Melting Point: 167-169 °C

  • ¹H NMR (CDCl₃, 400 MHz) δ: 13.59 (s, 1H, -OH), 7.68 (d, J = 8.8 Hz, 1H), 6.93 (d, J = 8.8 Hz, 1H), 6.17 (s, 1H), 2.97 (s, 3H, -COCH₃), 2.42 (s, 3H, -CH₃).

Protocol for Al³⁺ Detection using AHMC

Materials:

  • 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC)

  • Methanol (MeOH), spectroscopic grade

  • Deionized water

  • Stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) of known concentration

  • Stock solutions of other metal ions for selectivity studies

  • Fluorometer

Procedure:

  • Preparation of AHMC Stock Solution: Prepare a stock solution of AHMC in methanol. For example, a 1.0 mM solution can be prepared by dissolving the appropriate amount of AHMC in methanol.

  • Preparation of Working Solution: Prepare a working solution of AHMC (e.g., 10 µM) in a methanol-water mixture (95:5 v/v).

  • Fluorescence Measurements:

    • Place 3.0 mL of the AHMC working solution into a quartz cuvette.

    • Record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 375 nm. This will serve as the blank reading.

    • Successively add small aliquots of the Al³⁺ stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Studies:

    • To separate cuvettes containing 3.0 mL of the AHMC working solution, add a specific amount (e.g., to a final concentration of 50 µM) of the stock solutions of various metal ions.

    • Record the fluorescence emission spectrum for each metal ion and compare the intensity at 495 nm to that of the Al³⁺ solution.

Visualizations

Signaling Pathway

G Signaling Mechanism of AHMC Sensor cluster_0 Unbound State cluster_1 Bound State AHMC AHMC (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) AHMC->PET Excitation (hν) Metal_Ion Al³⁺ Ion AHMC->Metal_Ion Binding AHMC_Al [AHMC]₃-Al³⁺ Complex (High Fluorescence) CHEF Chelation-Enhanced Fluorescence (CHEF) (PET Inhibition) AHMC_Al->CHEF Excitation (hν) Metal_Ion->AHMC_Al

Caption: Signaling mechanism of the AHMC fluorescent sensor for Al³⁺.

Experimental Workflow

G Experimental Workflow for Metal Ion Sensing Start Start Prep_AHMC Prepare AHMC Stock Solution Start->Prep_AHMC Prep_Working Prepare AHMC Working Solution (MeOH/H₂O) Prep_AHMC->Prep_Working Blank Measure Blank Fluorescence Prep_Working->Blank Add_Metal Add Aliquot of Metal Ion Solution Blank->Add_Metal Equilibrate Equilibrate Add_Metal->Equilibrate Measure_Fluorescence Measure Fluorescence Emission Spectrum Equilibrate->Measure_Fluorescence Measure_Fluorescence->Add_Metal Repeat for Titration Data_Analysis Data Analysis (Plot Intensity vs. [Metal Ion]) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for fluorescence titration of metal ions with AHMC.

Applications in Research and Drug Development

The high selectivity and sensitivity of this compound derivatives for specific metal ions make them valuable tools in various research and development areas:

  • Environmental Monitoring: Detection of trace amounts of toxic metal ions like Al³⁺ in water and environmental samples.

  • Biological Imaging: Visualization of the distribution and fluctuation of metal ions in living cells and tissues.

  • Pharmaceutical Analysis: Quality control and determination of metal ion impurities in pharmaceutical formulations.

  • Drug Discovery: Development of high-throughput screening assays to identify compounds that modulate metal ion homeostasis or interact with metalloenzymes. The coumarin scaffold itself is a privileged structure in medicinal chemistry, and understanding its metal-binding properties can inform the design of novel therapeutics.[1]

References

Application of 8-Acetyl-7-hydroxycoumarin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-7-hydroxycoumarin is a naturally occurring coumarin derivative that has garnered interest in the scientific community for its potential as an enzyme inhibitor. Coumarins, as a class of compounds, are known to exhibit a wide range of biological activities, and their derivatives are being actively investigated for therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays, with a focus on its activity against bacterial carbonic anhydrases.

Mechanism of Action

Coumarins, including this compound, are generally understood to function as prodrug inhibitors of carbonic anhydrases. The enzymatic activity of carbonic anhydrase itself facilitates the hydrolysis of the coumarin's lactone ring. This process generates a 2-hydroxy-cinnamic acid derivative, which then acts as the true inhibitory molecule by binding to the enzyme's active site. This time-dependent inhibition mechanism is a key consideration in assay design.

Target Enzymes and Inhibition Data

This compound has been demonstrated to be an effective inhibitor of bacterial α-carbonic anhydrases. The following table summarizes the available quantitative data on its inhibitory activity.

Target EnzymeOrganismEnzyme ClassInhibition Constant (Kᵢ)
VchCAαVibrio choleraeα-Carbonic Anhydrase39.8 µM[1]
NgCAαNeisseria gonorrhoeaeα-Carbonic AnhydraseVaries (within 28.6 - 469.5 µM range for simple coumarins)[1]

Signaling Pathways

Vibrio cholerae Virulence Cascade

In Vibrio cholerae, the α-carbonic anhydrase (VchCAα) plays a crucial role in the pathogen's virulence signaling pathway. The enzyme catalyzes the hydration of carbon dioxide to bicarbonate. Increased intracellular bicarbonate concentrations enhance the DNA-binding affinity of the transcriptional activator ToxT. This leads to the upregulation of virulence genes, including the cholera toxin (ctxAB) and the toxin-coregulated pilus (tcpA-F), which are essential for the pathogenesis of cholera. Inhibition of VchCAα by compounds such as this compound can, therefore, disrupt this signaling cascade and reduce the bacterium's virulence.

Vibrio_cholerae_Virulence_Pathway CO2 CO₂ + H₂O VchCAa VchCAα CO2->VchCAa hydration HCO3 HCO₃⁻ + H⁺ ToxT ToxT (Transcription Factor) HCO3->ToxT enhances binding to DNA Virulence_Genes Virulence Genes (ctxAB, tcpA-F) ToxT->Virulence_Genes activates transcription Cholera_Toxin Cholera Toxin & Toxin-Coregulated Pilus Virulence_Genes->Cholera_Toxin expression VchCAa->HCO3 Inhibitor 8-Acetyl-7- hydroxycoumarin Inhibitor->VchCAa inhibits

Figure 1: Inhibition of V. cholerae virulence pathway.

Neisseria gonorrhoeae Metabolic Role

In Neisseria gonorrhoeae, carbonic anhydrase (NgCA) is involved in the central carbon metabolism of the bacterium. Its activity is linked to the fitness of the organism, particularly in the context of developing antibiotic resistance. While a detailed linear signaling pathway is less defined than in V. cholerae, NgCA's role in providing bicarbonate for essential metabolic processes makes it a potential target for antimicrobial drug development.

Neisseria_gonorrhoeae_Metabolism cluster_0 Central Carbon Metabolism CO2 CO₂ NgCA NgCA CO2->NgCA HCO3 HCO₃⁻ NgCA->HCO3 Biosynthesis Biosynthetic Pathways HCO3->Biosynthesis substrate for Bacterial_Fitness Bacterial Fitness & Antibiotic Resistance Biosynthesis->Bacterial_Fitness contributes to Inhibitor This compound Inhibitor->NgCA inhibits

Figure 2: Role of NgCA in N. gonorrhoeae metabolism.

Experimental Protocols

Protocol 1: Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This protocol is adapted for determining the inhibition constants of compounds against carbonic anhydrases by measuring the enzyme-catalyzed hydration of CO₂.

Materials:

  • Purified recombinant carbonic anhydrase (e.g., VchCAα or NgCAα)

  • This compound

  • HEPES buffer (10 mM, pH 7.4)

  • NaClO₄ (10 mM)

  • Phenol red (0.2 mM) as a pH indicator

  • CO₂ solutions of varying concentrations (1.7 to 17 mM)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the carbonic anhydrase in HEPES buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Pre-incubation:

    • Mix the enzyme solution with the inhibitor solution (or solvent control) and incubate for 6 hours at 4°C to allow for the time-dependent inhibition to reach a steady state.[1]

  • Assay:

    • Use a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.[1]

    • The reaction is monitored by the change in absorbance of the pH indicator, phenol red, at 557 nm.[1]

    • The two syringes of the stopped-flow instrument are filled with:

      • Syringe A: Enzyme-inhibitor mixture (or enzyme-solvent control), HEPES buffer, NaClO₄, and phenol red.

      • Syringe B: CO₂ solution of a known concentration.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Record the initial rates of the reaction for a period of 10-100 seconds.[1]

  • Data Analysis:

    • Determine the initial reaction rates from the absorbance data.

    • Calculate the inhibition constants (Kᵢ) by non-linear least-squares methods using the Cheng-Prusoff equation.

Stopped_Flow_Assay_Workflow Start Start Prepare_Solutions Prepare Enzyme, Inhibitor, and Buffer Solutions Start->Prepare_Solutions Pre_incubation Pre-incubate Enzyme with Inhibitor (6h, 4°C) Prepare_Solutions->Pre_incubation Load_Syringes Load Stopped-Flow Syringes Pre_incubation->Load_Syringes Mix_Reactants Rapidly Mix Reactants Load_Syringes->Mix_Reactants Monitor_Absorbance Monitor Absorbance Change (557 nm) Mix_Reactants->Monitor_Absorbance Data_Analysis Calculate Initial Rates and Inhibition Constants Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the stopped-flow CO₂ hydrase assay.

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes where the reaction produces a change in absorbance. For carbonic anhydrase, an esterase assay using p-nitrophenyl acetate (p-NPA) as a substrate is common.

Materials:

  • Purified enzyme

  • This compound

  • Substrate (e.g., p-nitrophenyl acetate for carbonic anhydrase esterase activity)

  • Buffer solution appropriate for the enzyme's optimal pH

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • Prepare a stock solution of the substrate.

    • Prepare a stock solution of this compound in a suitable solvent and create a range of serial dilutions.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the buffer, enzyme solution, and varying concentrations of the inhibitor (and a solvent control).

    • Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding. For coumarins, this pre-incubation is crucial.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to each well/cuvette.

    • Immediately place the plate/cuvettes in the spectrophotometer.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 400 nm for the product of p-NPA hydrolysis, p-nitrophenol) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Spectrophotometric_Assay_Workflow Start Start Prepare_Reagents Prepare Buffer, Substrate, Enzyme, and Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Set up Reactions in Microplate: Buffer + Enzyme + Inhibitor Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance Over Time Initiate_Reaction->Measure_Absorbance Calculate_Results Calculate Initial Velocities and Determine IC₅₀ Measure_Absorbance->Calculate_Results End End Calculate_Results->End

Figure 4: General workflow for a spectrophotometric enzyme inhibition assay.

Conclusion

This compound serves as a valuable tool for studying the inhibition of bacterial carbonic anhydrases. Its demonstrated activity against enzymes from pathogenic bacteria like Vibrio cholerae and Neisseria gonorrhoeae makes it a relevant compound for research in antimicrobial drug discovery. The provided protocols offer a starting point for researchers to investigate the inhibitory effects of this and other coumarin derivatives in a systematic and quantitative manner. Careful consideration of the time-dependent nature of inhibition is essential for obtaining accurate and reproducible results.

References

8-Acetyl-7-hydroxycoumarin: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The coumarin nucleus, a fundamental heterocyclic scaffold found in numerous natural products, continues to be a cornerstone in the design and development of novel therapeutic agents. Among its myriad derivatives, 8-acetyl-7-hydroxycoumarin presents a particularly attractive starting point for medicinal chemistry campaigns due to its synthetic accessibility and the strategic positioning of its functional groups, which are amenable to a wide range of chemical modifications. This document provides an overview of the applications of the this compound scaffold, supported by quantitative biological data and detailed experimental protocols for its synthesis and evaluation.

Biological Activities and Applications

The this compound scaffold and its close analogue, 8-acetyl-7-hydroxy-4-methylcoumarin, have been extensively investigated for a variety of biological activities. The core structure serves as a privileged fragment in the design of molecules targeting the central nervous system, as well as agents with antimicrobial and anticancer properties.[1][2][3]

Central Nervous System (CNS) Activity

A significant area of application for this scaffold is in the development of ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are important targets for the treatment of depression, anxiety, and other neurological disorders.[1][4] Arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin have demonstrated high binding affinities for these receptors, with some compounds exhibiting Ki values in the nanomolar and even sub-nanomolar range.[1][4]

Antimicrobial and Antifungal Activity

This compound itself, found in plants such as Mexican tarragon (Tagetes lucida), has been reported to possess antibacterial and antifungal properties.[5] This intrinsic activity makes it a valuable lead structure for the development of new anti-infective agents.

Anticancer Activity

Derivatives of the coumarin scaffold have been a subject of interest in oncology research. While specific data for this compound is limited in the provided results, the broader class of coumarins has been shown to exhibit cytotoxic effects against various cancer cell lines.[6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives based on the 8-acetyl-7-hydroxy-4-methylcoumarin scaffold, a close structural analogue of this compound. This data highlights the potential for developing highly potent compounds through chemical modification of the core structure.

Table 1: Serotonin Receptor Binding Affinity of 8-Acetyl-7-hydroxy-4-methylcoumarin Derivatives [1][4][8]

Compound IDLinker and Substituent5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
4a Propoxy, 2-methoxyphenylpiperazine0.9-
6a Propoxy, 2-bromophenylpiperazine0.5-
10a Propoxy, 2-chlorophenylpiperazine0.6-
3b Butoxy, 2-methoxyphenylpiperazine0.9-
6b Butoxy, 2-bromophenylpiperazine1.5-
10b Butoxy, 2-chlorophenylpiperazine1.0-
11 2-hydroxypropoxy, 2-methoxyphenylpiperazine615790
- Propoxy, 2-methoxyphenylpiperazine0.608

Note: Data is for 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Experimental Protocols

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin

This protocol is adapted from a standard procedure for the Fries rearrangement of 7-acetoxy-4-methylcoumarin.[9][10]

Materials:

  • 7-Acetoxy-4-methylcoumarin

  • Anhydrous aluminum chloride (AlCl3)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • Ethyl acetoacetate

  • Oil bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a clean, dry round bottom flask, combine 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride.

  • Heat the mixture in an oil bath to 160°C for three hours with continuous stirring.

  • After three hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully and slowly acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while cooling the flask in an ice bath. Continue acidification until the mixture is acidic to litmus paper.

  • Keep the mixture at 10°C for 2 hours to allow for complete precipitation of the product.

  • Filter the solid product using a Buchner funnel and wash thoroughly with ice-cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetoacetate or ethanol, to yield 8-acetyl-7-hydroxy-4-methylcoumarin.

General Protocol for Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This protocol provides a general method for assessing the antibacterial activity of synthesized compounds.

Materials:

  • Synthesized coumarin derivatives

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Nutrient agar plates

  • Sterile swabs

  • Sterile cork borer or well cutter

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

  • Positive control (standard antibiotic)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of a nutrient agar plate with the bacterial suspension.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Add a specific volume (e.g., 50 µL) of the test compound solution into each well.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Synthesized coumarin derivatives

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

  • CO2 incubator

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (7-Acetoxy-4-methylcoumarin, AlCl3) reaction Fries Rearrangement (160°C, 3h) start->reaction workup Acidification & Precipitation reaction->workup purification Recrystallization workup->purification product 8-Acetyl-7-hydroxy-4-methylcoumarin purification->product cns CNS Activity (Serotonin Receptor Binding) product->cns antimicrobial Antimicrobial Assay (Agar Well Diffusion) product->antimicrobial anticancer Anticancer Assay (MTT Assay) product->anticancer ki_values Ki Values cns->ki_values mic_values MIC Values antimicrobial->mic_values ic50_values IC50 Values anticancer->ic50_values

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

gpc_signaling ligand Coumarin Derivative (Ligand) receptor 5-HT Receptor (GPCR) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway relevant to 5-HT receptors.

References

Application Notes and Protocols: Synthesis of Coumarin-Pyrimidine Hybrids from 8-Acetyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of coumarin-pyrimidine hybrids derived from 8-acetyl-7-hydroxycoumarin. The protocols outlined are based on established synthetic methodologies and are intended to guide researchers in the development of novel bioactive compounds.

Introduction

Coumarin and pyrimidine scaffolds are prominent pharmacophores in medicinal chemistry, each exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The hybridization of these two moieties can lead to the development of novel compounds with enhanced or synergistic pharmacological effects.[1] this compound is a versatile starting material for the synthesis of these hybrids, offering a reactive site for the construction of the pyrimidine ring through a chalcone intermediate.

The general synthetic strategy involves a two-step process: a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to form a coumarin-chalcone intermediate, followed by a cyclization reaction of the chalcone with guanidine or a similar reagent to yield the final coumarin-pyrimidine hybrid.[1][4][5]

Synthetic Workflow

The synthesis of coumarin-pyrimidine hybrids from this compound typically follows the workflow illustrated below. This process begins with the synthesis of the coumarin precursor, followed by the formation of a chalcone, and finally, the construction of the pyrimidine ring.

Synthetic Workflow cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Chalcone Synthesis cluster_2 Step 3: Pyrimidine Ring Formation Resorcinol Resorcinol Pechmann1 Pechmann Condensation Resorcinol->Pechmann1 EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pechmann1 AcetylCoumarin 8-Acetyl-7-hydroxy-4-methylcoumarin ClaisenSchmidt Claisen-Schmidt Condensation AcetylCoumarin->ClaisenSchmidt Pechmann1->AcetylCoumarin AromaticAldehyde Aromatic Aldehyde AromaticAldehyde->ClaisenSchmidt Chalcone Coumarin-Chalcone Intermediate Cyclization Cyclization Chalcone->Cyclization ClaisenSchmidt->Chalcone Guanidine Guanidine HCl Guanidine->Cyclization Hybrid Coumarin-Pyrimidine Hybrid Cyclization->Hybrid Signaling_Pathway PC12 Coumarin-Pyrimidine Hybrid (PC-12) ROS ROS Generation PC12->ROS induces JNK JNK Phosphorylation ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis leads to CancerCell Breast Cancer Cell Apoptosis->CancerCell in

References

Application Notes and Protocols for High-Throughput Screening Assays Using 8-Acetyl-7-hydroxycoumarin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 8-Acetyl-7-hydroxycoumarin and its derivatives as fluorescent probes in high-throughput screening (HTS) assays, particularly for the discovery of enzyme inhibitors. The methodologies described are adaptable for various enzymatic targets where coumarin-based probes can be employed.

Introduction

This compound is a fluorescent compound belonging to the coumarin family.[1] Coumarins, particularly 7-hydroxycoumarin derivatives, are widely used as fluorescent probes in biomedical research and drug discovery due to their favorable photophysical properties.[2][3] Their fluorescence is often sensitive to the local environment, making them excellent reporters for molecular binding events and enzymatic reactions. In the context of HTS, these compounds offer a robust and sensitive platform for identifying modulators of enzyme activity.[4]

A key application of 7-hydroxycoumarin derivatives is in fluorescence-based enzyme assays.[2] These assays can be designed in a "turn-on" or "turn-off" format. For instance, a non-fluorescent substrate can be enzymatically converted to a fluorescent product, or a fluorescent probe's signal can be quenched or enhanced upon binding to a target protein. This latter principle is effectively utilized in Fluorescence Indicator Displacement (FID) assays.[5]

This document provides a detailed protocol for a competitive binding HTS assay for Macrophage Migration Inhibitory Factor (MIF) tautomerase inhibitors, which serves as a representative example of how this compound analogs can be employed. MIF is a cytokine implicated in inflammation and cancer, making it a relevant drug target.[6]

Quantitative Data Summary

The following table summarizes the binding affinities of various inhibitors for MIF, as determined by a fluorescence indicator displacement assay using a 7-hydroxycoumarin-based probe. This data illustrates the type of quantitative output that can be obtained from such HTS assays.

CompoundKi (μM) - Tautomerase AssayKd (μM) - FID Assay
ISO-144 ± 4.947 ± 6.3
8 0.10 ± 0.010.11 ± 0.01
9 5.0 ± 0.64.0 ± 0.5
10 0.44 ± 0.040.38 ± 0.04
11 1.8 ± 0.21.6 ± 0.2
12 0.49 ± 0.050.44 ± 0.05
13 0.18 ± 0.020.16 ± 0.02
14 (BITC) -0.89 ± 0.09

Data adapted from Xiao et al., J. Med. Chem. 2020, 63, 19, 11069–11078. Note: Compound numbers are as designated in the source publication.[5]

Experimental Protocols

Fluorescence Indicator Displacement (FID) Assay for MIF Tautomerase Inhibitors

This protocol describes a competitive binding assay in a 96-well format, suitable for HTS, to identify inhibitors that displace a 7-hydroxycoumarin-based fluorescent probe from the MIF tautomerase active site.[5]

Materials and Reagents:

  • Recombinant human MIF protein

  • 7-hydroxycoumarin-based fluorescent probe (e.g., a derivative with high affinity for the MIF active site)

  • Test compounds (from a screening library)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with excitation and emission wavelengths suitable for the chosen coumarin probe (e.g., Ex/Em = 355/455 nm)

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_read Assay Execution & Readout A Dispense Test Compounds (in DMSO) B Add MIF Solution (in PBS) A->B to each well C Incubate B->C 10 min at RT D Add Fluorescent Probe (7-Hydroxycoumarin derivative) C->D E Incubate D->E 10 min at RT F Measure Fluorescence (Ex/Em = 355/455 nm) E->F

Caption: High-throughput screening workflow for the FID assay.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Dispense 50 µL of the test compound solutions at various concentrations into the wells of a 96-well plate. For a primary screen, a single concentration is typically used.

    • Include appropriate controls:

      • Negative control: DMSO only (no inhibitor).

      • Positive control: A known MIF inhibitor.

  • Enzyme Addition and Pre-incubation:

    • Prepare a solution of MIF protein in PBS, pH 7.4, at a final concentration of 200 nM.

    • Add 100 µL of the MIF solution to each well containing the test compounds.

    • Incubate the plate at room temperature for 10 minutes to allow for binding between the enzyme and potential inhibitors.

  • Fluorescent Probe Addition and Incubation:

    • Prepare a solution of the 7-hydroxycoumarin fluorescent probe in PBS, pH 7.4, at a final concentration of 200 nM.

    • Add 50 µL of the fluorescent probe solution to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader. Use excitation and emission wavelengths appropriate for the specific 7-hydroxycoumarin probe (e.g., Ex/Em = 355/455 nm).

Data Analysis:

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_min) / (Fluorescence_max - Fluorescence_min))

    • Fluorescence_sample: Fluorescence intensity in the presence of the test compound.

    • Fluorescence_min: Fluorescence intensity of the quenched probe in the presence of MIF (negative control).

    • Fluorescence_max: Fluorescence intensity of the free probe (or in the presence of a saturating concentration of a known inhibitor).

  • For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

  • The quality of the HTS assay can be evaluated using the Z'-factor, calculated as follows:[5] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Signaling Pathway and Logical Relationships

The underlying principle of the FID assay is a competitive binding equilibrium. The fluorescent probe (a 7-hydroxycoumarin derivative) binds to the active site of the enzyme (MIF), resulting in fluorescence quenching. An inhibitor compound that also binds to the active site will displace the fluorescent probe, leading to a recovery of fluorescence.

Diagram of Competitive Binding in FID Assay:

G cluster_states Binding States E_FP Enzyme + Fluorescent Probe (Fluorescence Quenched) FP_free Free Fluorescent Probe (Fluorescent) E_FP->FP_free Inhibitor displaces probe E_I Enzyme + Inhibitor (No Fluorescence) E_I->E_FP Probe displaces inhibitor

Caption: Competitive displacement of the fluorescent probe by an inhibitor.

Conclusion

This compound and its derivatives are valuable tools for the development of robust and sensitive HTS assays. The provided protocol for a fluorescence indicator displacement assay for MIF inhibitors exemplifies a practical application. This methodology can be adapted for a wide range of enzyme targets, facilitating the discovery of novel therapeutic agents. The clear workflow, quantifiable data output, and suitability for automation make these coumarin-based assays a powerful component of modern drug discovery platforms.

References

Troubleshooting & Optimization

Improving the solubility of 8-Acetyl-7-hydroxycoumarin for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Acetyl-7-hydroxycoumarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

This compound is a coumarin derivative with limited aqueous solubility. Like many phenolic compounds, its solubility is poor in neutral aqueous solutions but can be improved in organic solvents or by adjusting the pH. A structurally similar compound, 8-Acetyl-7-hydroxy-4-methylcoumarin, is described as having very low water solubility (0.61 g/L at 25°C) and is soluble in methanol.[1][2] General coumarins are often soluble in solvents like ethanol, ether, and chloroform.[3]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium. Why is this happening?

This is a common issue known as "fall-out" or precipitation. It occurs when a stock solution in a water-miscible organic solvent (like DMSO) is diluted into an aqueous buffer or medium where the compound's solubility is much lower. Even if the final concentration is theoretically below its maximum aqueous solubility, the rapid change in solvent environment can cause the compound to crash out of solution. The final concentration of the organic solvent should be kept to a minimum, typically below 0.5% or 1%, to avoid solvent-induced artifacts in biological assays.

Q3: What is the recommended starting solvent for preparing a high-concentration stock solution?

Based on the properties of related coumarins, Dimethyl Sulfoxide (DMSO) or methanol are recommended for preparing high-concentration stock solutions.[2] Ethanol is also a viable option.[3] It is crucial to determine the maximum stable concentration in the chosen solvent and to ensure the stock solution is clear before making serial dilutions.

Troubleshooting Guide: Improving Solubility

This guide provides systematic steps to address solubility issues with this compound in your experiments.

Problem: Compound precipitates in aqueous buffer or cell culture media.
Logical Troubleshooting Workflow

This workflow provides a step-by-step process for addressing solubility challenges, starting with the simplest methods and progressing to more advanced formulation strategies.

G A Start: Solubility Issue (Precipitation in Aqueous Media) B Step 1: Optimize Stock Solution - Lower concentration? - Use fresh DMSO/Methanol? A->B C Step 2: Co-Solvent Strategy - Add a co-solvent like PEG-400 or Ethanol to the final buffer? B->C Issue Persists D Step 3: pH Adjustment - Is your buffer pH > 8.5? - Can the assay tolerate high pH? C->D Issue Persists F Success: Compound Solubilized C->F Success E Step 4: Cyclodextrin Complexation - Use HP-β-CD or SBE-β-CD to form an inclusion complex? D->E Issue Persists / pH not viable D->F Success E->F Success G Re-evaluate Experiment: - Is this compound suitable? - Can the assay be modified? E->G Issue Persists

Caption: A decision tree for troubleshooting the solubility of this compound.

Solution 1: Co-Solvent System

Using a co-solvent can help maintain the compound's solubility in the final aqueous solution.[4][5] This involves adding a small amount of a biocompatible organic solvent to the final assay buffer.

Experimental Protocol: Co-Solvent Method

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Prepare Co-Solvent Buffer: Prepare your final aqueous buffer (e.g., PBS, cell culture media) containing a small percentage of a co-solvent. Common choices include polyethylene glycol 400 (PEG-400) or ethanol.

  • Test Co-Solvent Concentrations: Create a matrix of conditions to test. For example:

    • Buffer + 1% PEG-400

    • Buffer + 2% PEG-400

    • Buffer + 1% Ethanol

  • Dilution: Add a small aliquot of the DMSO stock solution to the co-solvent buffer to achieve the desired final concentration. Vortex immediately.

  • Observation: Visually inspect for precipitation immediately and after a period relevant to your experiment's duration (e.g., 2 hours, 24 hours).

  • Control: Always run a vehicle control containing the same final concentration of DMSO and co-solvent to check for effects on your biological system.

Co-Solvent Typical Final Concentration Advantages Considerations
DMSO< 0.5%High solubilizing power for stock.Can be toxic to cells at higher concentrations.
Ethanol< 1%Biocompatible at low concentrations.Less effective than DMSO for some compounds.
PEG-4001-5%Low toxicity, good solubilizer.Can increase the viscosity of the solution.

Solution 2: pH Adjustment

For compounds with ionizable groups, like the hydroxyl group on this compound, solubility is pH-dependent.[6] The predicted pKa of the hydroxyl group for a similar coumarin is ~8.2.[1] By raising the pH of the aqueous buffer above this pKa, the hydroxyl group will be deprotonated to form a more water-soluble phenolate anion.

Experimental Protocol: pH Adjustment Method

  • Determine Assay pH Tolerance: First, confirm that your biological assay (e.g., cells, enzymes) is stable and functional at a higher pH (e.g., pH 8.5-9.0).

  • Prepare Alkaline Buffer: Adjust the pH of your assay buffer (e.g., PBS) to the desired alkaline value using 1 M NaOH.

  • Prepare Stock Solution: Prepare a concentrated stock in a minimal amount of DMSO or ethanol.

  • Dilution: Add the stock solution to the pre-warmed alkaline buffer and mix immediately.

  • Observation: Check for precipitation.

  • Control: Ensure you run a vehicle control with the buffer at the same alkaline pH to account for any pH-induced effects on your assay.

pH Value Expected State of Hydroxyl Group Relative Aqueous Solubility
7.4Predominantly protonated (-OH)Low
8.5Partially deprotonated (-O⁻)Moderate
9.5Predominantly deprotonated (-O⁻)High

Solution 3: Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like coumarins, forming an inclusion complex that has significantly improved aqueous solubility and stability.[7][8][9][10]

Mechanism of Cyclodextrin Solubilization

The hydrophobic coumarin molecule is encapsulated within the non-polar cavity of the cyclodextrin, while the polar exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

G cluster_0 Poorly Soluble Compound cluster_1 Solubilizing Agent cluster_2 Water-Soluble Complex Coumarin 8-Acetyl-7- hydroxycoumarin (Hydrophobic) Complex Inclusion Complex (Soluble in Water) Coumarin->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a soluble complex.

Experimental Protocol: Cyclodextrin Formulation (Kneading Method)

  • Choose Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices with good safety profiles.

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to cyclodextrin.

  • Preparation: a. Weigh the appropriate amounts of the compound and cyclodextrin and place them in a mortar. b. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste. c. Knead the paste thoroughly for 30-45 minutes. d. Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved or under a vacuum.

  • Final Product: The resulting dry powder is the inclusion complex.

  • Solubility Test: Test the solubility of the complex powder in your aqueous assay buffer. The powder should dissolve more readily and to a higher concentration than the free compound.

Parameter Description
Cyclodextrin Types HP-β-CD, SBE-β-CD, β-CD
Preparation Methods Kneading, Co-precipitation, Freeze-drying[9][10]
Molar Ratio (Drug:CD) Typically start with 1:1, can be optimized to 1:2
Advantage Significant increase in aqueous solubility, potential for improved stability.[11]

Application Context: Potential Signaling Pathway

This compound and related compounds have been investigated for various biological activities, including anti-inflammatory and anti-cancer effects.[12][13] One potential mechanism could be the modulation of key cellular signaling pathways like the MAPK/ERK pathway, which is involved in cell proliferation and survival.

G A Growth Factor B Receptor A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G H Cell Proliferation, Survival, Angiogenesis G->H I This compound I->D Inhibition? I->E Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a test compound.

References

Technical Support Center: Enhancing the Photostability of Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using coumarin-based fluorescent probes. The focus is on practical solutions to enhance photostability and ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems related to the photostability of coumarin-based fluorescent probes in a question-and-answer format.

Question 1: My coumarin probe signal is bleaching very rapidly during fluorescence microscopy. What are the primary causes and how can I mitigate this?

Answer: Rapid photobleaching is a common issue and can be attributed to several factors. Here’s a step-by-step approach to troubleshoot and resolve the problem:

  • Reduce Excitation Light Intensity: High-intensity light, especially from lasers, is a major contributor to photobleaching.[1]

    • Solution: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[1][2] Employ neutral density filters to decrease the intensity of the excitation light without altering its wavelength.[1][3]

  • Minimize Exposure Time: Prolonged exposure to excitation light increases the likelihood of photobleaching.[1][3]

    • Solution: Reduce the image acquisition time or the frequency of image capture in time-lapse experiments.[1][2] When setting up the experiment, use a lower light intensity or transmitted light to find the region of interest before capturing the final fluorescence images.[3][4]

  • Optimize Imaging Buffer: The chemical environment of the probe significantly impacts its photostability. The presence of reactive oxygen species (ROS) is a primary cause of photobleaching.[1][5]

    • Solution: Supplement your imaging medium with antifade reagents or oxygen scavengers.[1][5] Commercially available antifade reagents like ProLong™ Gold or VECTASHIELD® are effective for fixed samples.[1] For live-cell imaging, antioxidants such as Trolox, n-propyl gallate (NPG), or ascorbic acid can be added to the imaging buffer.[2][6][7]

  • Select a More Photostable Probe: The intrinsic photostability of coumarin derivatives varies significantly based on their chemical structure.[8][9][10]

    • Solution: If possible, choose a coumarin derivative known for higher photostability. For instance, coumarins with electron-withdrawing groups or those with restricted molecular mobility may exhibit enhanced photostability.[11] The introduction of an azetidinyl group in place of a diethylamino group has been shown to improve the photostability of some coumarin dyes.[12][13][14][15]

Question 2: I am observing inconsistent fluorescence intensity from my coumarin probe, even in the absence of significant photobleaching. What could be the cause?

Answer: Fluctuations in fluorescence intensity can be due to factors other than irreversible photobleaching.

  • Triplet State Blinking: Fluorophores can transition to a long-lived, non-emissive triplet state, causing temporary signal loss or "blinking."[1]

    • Solution: The use of triplet state quenchers, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or Trolox, can help to reduce the population of molecules in the triplet state and minimize blinking.[1][7]

  • Environmental Sensitivity: The fluorescence of many coumarin probes is sensitive to the local microenvironment, including polarity, pH, and viscosity.[10]

    • Solution: Ensure that the imaging buffer is well-controlled and that the pH is stable throughout the experiment. If you suspect environmental sensitivity, consider using a ratiometric coumarin probe that provides an internal reference for signal intensity changes.

  • Probe Aggregation: At high concentrations, coumarin probes can form aggregates, which may have different fluorescence properties compared to the monomeric form.

    • Solution: Use the lowest effective concentration of the probe to avoid aggregation. Ensure the probe is fully dissolved in an appropriate solvent before diluting it into the imaging buffer.

Frequently Asked Questions (FAQs)

1. What is photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][16] This process leads to a permanent loss of the probe's ability to fluoresce, resulting in signal decay during imaging experiments.[4]

2. How does the structure of a coumarin derivative affect its photostability?

The substitution pattern on the coumarin core has a significant impact on photostability.[8][11][17]

  • Electron-donating and withdrawing groups: The presence and position of these groups can alter the electron density distribution in the molecule, affecting its excited-state properties and susceptibility to photodegradation.[9][11] Generally, incorporating electron-withdrawing groups can enhance photostability.

  • Cyclic amines: Replacing N,N-dialkylamino groups with cyclic amines like azetidine can increase photostability by restricting intramolecular rotations that lead to non-radiative decay pathways.[12][13][14][15]

  • Dimerization: Some coumarin derivatives are prone to photodimerization through a [2+2] cycloaddition reaction, which quenches fluorescence. The substitution pattern can influence the likelihood of this reaction.[8][17]

3. What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[1] They primarily work by:

  • Scavenging Reactive Oxygen Species (ROS): Many antifade agents are antioxidants that neutralize harmful ROS generated during the fluorescence excitation-emission cycle.[1][5]

  • Quenching Triplet States: Some antifade reagents can quench the long-lived triplet state of the fluorophore, returning it to the ground state before it can undergo photochemical reactions that lead to bleaching.[1]

4. Can I use the same antifade reagent for both fixed and live-cell imaging?

Not always. Antifade mounting media for fixed cells often contain components that are toxic to live cells.[12] For live-cell imaging, it is crucial to use biocompatible antioxidants like Trolox or ascorbic acid at concentrations that do not induce cytotoxicity.[2][6]

5. How does the imaging setup influence photobleaching?

The choice of microscope and imaging parameters plays a critical role:

  • Laser Power: Higher laser power leads to faster photobleaching.[16]

  • Excitation Wavelength: Shorter wavelengths (higher energy) can be more damaging.[1]

  • Microscopy Technique: Techniques like multiphoton microscopy can reduce out-of-focus photobleaching by confining excitation to the focal plane.[1]

Quantitative Data on Coumarin Photostability

The photostability of a fluorescent probe can be quantified by its photobleaching quantum yield (Φb), which is the probability that a molecule will be photobleached after absorbing a photon. A lower Φb indicates higher photostability.

Coumarin DerivativeSolvent/EnvironmentExcitation Wavelength (nm)Photobleaching Quantum Yield (Φb)Reference
Coumarin 120Aqueous solution3501.2 x 10-3[18]
Coumarin 307Aqueous solution3502.0 x 10-4[19]
7-(diethylamino)-3-(pyridin-2-yl)coumarin (DAPC)Acetonitrile~400Not specified, but noted for high fluorescence quantum yield[20]
3-Thiazolylcoumarin Derivative 1Benzonitrile~400~10-4[21]
3-Thiazolylcoumarin Derivative 2Benzonitrile~400~10-4[21]
Pacific Blue™ conjugated to β-cyclodextrin (PB-CD)Aqueous buffer3902.8 times more photostable than the control[22]

Note: Direct comparison of Φb values should be made with caution, as experimental conditions can vary between studies.

Experimental Protocols

Protocol 1: Measuring the Photostability of a Coumarin Probe

This protocol provides a method to create a photobleaching curve to assess the photostability of a fluorescent probe.[4]

  • Sample Preparation: Prepare your sample (e.g., cells stained with the coumarin probe) on a microscope slide or dish suitable for your imaging system.

  • Microscope Setup:

    • Choose an appropriate objective lens and filter set for your coumarin probe.

    • Set the excitation light source to a constant and reproducible intensity.

  • Image Acquisition:

    • Select a region of interest.

    • Acquire a time-lapse series of images with a constant exposure time and interval. For example, acquire an image every 30 seconds for 15 minutes.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the region of interest in each image of the time series.

    • Plot the normalized mean fluorescence intensity as a function of time.

    • The rate of decay of the fluorescence intensity is indicative of the probe's photostability under those specific imaging conditions. You can fit the decay curve to an exponential function to determine the photobleaching half-life.

Protocol 2: Using Trolox as an Antifade Reagent in Live-Cell Imaging

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble antioxidant commonly used to reduce photobleaching in live-cell imaging.[6][7]

  • Prepare a Trolox Stock Solution:

    • Dissolve Trolox in a suitable solvent, such as ethanol, to make a 100 mM stock solution.[6]

  • Prepare the Imaging Medium:

    • Dilute the Trolox stock solution into your live-cell imaging buffer or cell culture medium to a final concentration typically ranging from 0.1 mM to 1 mM.[6] The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.

  • Incubate the Cells:

    • Replace the normal culture medium of your cells with the Trolox-containing imaging medium.

    • Incubate the cells for at least 15-30 minutes before starting your imaging experiment to allow for the uptake of Trolox.

  • Perform Imaging:

    • Proceed with your fluorescence microscopy experiment. The presence of Trolox in the medium will help to reduce photobleaching.

    • Note: As Trolox is an antioxidant, it can affect cellular redox processes. It is important to include appropriate controls to ensure that the addition of Trolox does not adversely affect the biological process you are studying.[6]

Protocol 3: Synthesis of a Photostable 7-Azetidinyl Coumarin Derivative (Simplified Example)

This protocol is a simplified representation of the synthesis of a 7-azetidinyl coumarin, which has been shown to have enhanced photostability.[12][14]

  • Synthesis of the Coumarin Core:

    • React a substituted resorcinol with an appropriate β-ketoester under acidic conditions (e.g., Pechmann condensation) to form the basic coumarin ring structure.

  • Introduction of the Azetidinyl Group:

    • The 7-hydroxy group of the coumarin can be converted to a better leaving group (e.g., a triflate).

    • The azetidine ring is then introduced via a nucleophilic substitution reaction, displacing the leaving group.

  • Purification:

    • The final product is purified using standard techniques such as column chromatography and recrystallization.

    • The structure and purity of the synthesized compound should be confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.

Disclaimer: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods will vary depending on the target molecule. Please refer to the specific literature for detailed experimental procedures.[12][14]

Visualizations

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet State cluster_Photobleaching Photobleaching Pathways S0 S0 (Ground State) S1 S1 (First Excited State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Non-Radiative Decay T1 T1 (Triplet State) S1->T1 Intersystem Crossing S1_bleach Reaction with O2 (from S1) S1->S1_bleach T1->S0 Phosphorescence T1_bleach Reaction with O2 (from T1) T1->T1_bleach S1_bleach-> Non-fluorescent Products T1_bleach-> Non-fluorescent Products

Caption: Jablonski diagram illustrating the electronic transitions leading to fluorescence and the competing photobleaching pathways from the excited singlet (S1) and triplet (T1) states.

Troubleshooting_Workflow Start Problem: Rapid Photobleaching Q1 Is the excitation intensity minimized? Start->Q1 Sol1 Reduce laser power/ use neutral density filters Q1->Sol1 No Q2 Is the exposure time minimized? Q1->Q2 Yes A1_yes Yes A1_no No Sol1->Q2 Sol2 Reduce acquisition time/ frequency Q2->Sol2 No Q3 Are antifade reagents being used? Q2->Q3 Yes A2_yes Yes A2_no No Sol2->Q3 Sol3 Add antioxidants (e.g., Trolox) to imaging buffer Q3->Sol3 No Q4 Is the probe known to be photostable? Q3->Q4 Yes A3_yes Yes A3_no No Sol3->Q4 Sol4 Consider a more photostable coumarin derivative Q4->Sol4 No End Problem Resolved Q4->End Yes A4_yes Yes A4_no No Sol4->End

Caption: A logical workflow for troubleshooting rapid photobleaching of coumarin-based fluorescent probes.

Photodegradation_Mechanism Coumarin Coumarin Probe (Ground State) Excited_Coumarin Excited State Coumarin* Coumarin->Excited_Coumarin Light (hν) Excited_Coumarin->Coumarin Fluorescence ROS Reactive Oxygen Species (ROS) Excited_Coumarin->ROS Reaction with O2 Degraded_Product Non-fluorescent Degradation Products ROS->Degraded_Product Oxidizes Coumarin Quenched_ROS Neutralized ROS ROS->Quenched_ROS Scavenged by Antioxidant Antioxidant (e.g., Trolox) Antioxidant->Quenched_ROS

Caption: Simplified mechanism of coumarin photodegradation via reactive oxygen species (ROS) and the protective role of antioxidants.

References

Overcoming low yield in the synthesis of 8-Acetyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 8-Acetyl-7-hydroxycoumarin

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of this compound, particularly focusing on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and established method for synthesizing this compound and its derivatives (like the 4-methyl variant) involves a two-step process:

  • Pechmann Condensation: Synthesis of a 7-hydroxycoumarin intermediate. This typically involves the reaction of a phenol (like resorcinol) with a β-ketoester (like ethyl acetoacetate) under acidic catalysis.[1][2]

  • Fries Rearrangement: The 7-hydroxy group of the coumarin is first acetylated to form a 7-acetoxycoumarin. This intermediate then undergoes a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to move the acetyl group onto the coumarin ring, primarily at the C-8 position.[1]

Q2: Why is the yield of this compound often low?

Low yields are most frequently attributed to the formation of a major side product during the Fries rearrangement: the 6-acetyl-7-hydroxycoumarin isomer.[3] The reaction conditions that promote the desired rearrangement to the 8-position can also facilitate rearrangement to the 6-position, leading to a product mixture that is difficult to separate and reduces the isolated yield of the target compound.[3] Other factors include incomplete reactions, catalyst deactivation, and product decomposition under harsh conditions.

Q3: What is the main side product, and how can it be removed?

The primary side product is the 6-acetyl-7-hydroxy-coumarin isomer.[3] Separation of the 8-acetyl (desired product) and 6-acetyl (side product) isomers is challenging due to their similar physical properties. The most effective method reported is fractional crystallization. This involves recrystallizing the crude product mixture multiple times from a suitable solvent, such as 85% industrial methylated spirits (IMS), to isolate the less soluble, desired 8-acetyl isomer.[3]

Q4: Can reaction conditions be optimized to favor the 8-acetyl isomer?

Yes, optimizing the Fries rearrangement conditions is crucial. Key parameters include:

  • Temperature: The reaction is typically heated. A temperature of around 160-165°C has been reported.[1][3] Lowering the temperature may reduce side product formation but could also decrease the overall reaction rate. Careful temperature control is essential to avoid decomposition.

  • Catalyst: Anhydrous aluminum chloride is the standard catalyst.[1] Ensuring the catalyst is fresh and truly anhydrous is critical, as moisture can deactivate it.

  • Solvent: Some procedures are performed as a melt or under solvent-free conditions, which can influence the outcome.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction temperature or time.3. Poor quality starting materials.1. Use fresh, anhydrous aluminum chloride. Handle it in a dry environment (e.g., glove box).2. Ensure the reaction reaches the target temperature (e.g., 160-165°C) and is maintained for the specified duration.[1][3]3. Verify the purity of the 7-acetoxycoumarin precursor.
Crude product is a dark, tarry substance 1. Overheating during the reaction, causing decomposition.2. Presence of impurities that polymerize under reaction conditions.1. Use a temperature-controlled heating mantle or oil bath for precise temperature regulation.2. Ensure all glassware is clean and dry and that starting materials are pure.
High yield of crude product, but low yield of pure 8-acetyl isomer 1. Formation of a significant amount of the 6-acetyl isomer.[3]2. Inefficient purification.1. This is an inherent challenge of the Fries rearrangement for this substrate. Focus on meticulous purification.2. Perform multiple, slow recrystallizations from a suitable solvent like 85% IMS to effectively separate the isomers.[3] Monitor purity between steps using TLC or ¹H-NMR.
Difficulty in separating 6-acetyl and 8-acetyl isomers 1. Similar polarity and solubility of the two isomers.1. Employ fractional crystallization as the primary method.[3]2. If crystallization is ineffective, consider column chromatography with a carefully selected solvent system, though this may be less practical for large-scale separations.

Experimental Protocols & Data

Synthesis of 7-hydroxy-4-methylcoumarin (Precursor)

The Pechmann condensation is a standard method for creating the coumarin core. The choice of acid catalyst significantly impacts yield.

Table 1: Comparison of Catalysts for 7-hydroxy-4-methylcoumarin Synthesis

CatalystReactantsConditionsYieldReference(s)
Conc. H₂SO₄ Resorcinol, Ethyl AcetoacetateAddition at 5°C, then stir at RT for 18h88%[2]
Amberlyst-15 Resorcinol, Ethyl Acetoacetate110°C, Solvent-free~95%[5]
Protocol 1: Pechmann Condensation using Conc. H₂SO₄[2]
  • Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C in an ice bath.

  • At 0°C, slowly add a pre-cooled solution of resorcinol (5.0 g) dissolved in ethyl acetoacetate (6.75 mL).

  • Maintain the low temperature during addition, then allow the mixture to warm to room temperature.

  • Stir for 18 hours.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Fries Rearrangement to 8-Acetyl-7-hydroxy-4-methylcoumarin[1]
  • Prepare the precursor, 7-acetoxy-4-methylcoumarin, by acetylating 7-hydroxy-4-methylcoumarin.

  • Mix 7-acetoxy-4-methylcoumarin (2.5 g) and anhydrous aluminum chloride (4.5 g) in a suitable flask.

  • Heat the mixture in an oil bath at 160°C for three hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise, keeping the temperature around 10°C for 2 hours.

  • Filter the solid product and wash with ice-cold water.

  • Recrystallize the product from ethyl acetate to yield 8-acetyl-7-hydroxy-4-methylcoumarin. Note: Multiple recrystallizations may be needed to remove the 6-acetyl isomer.[3]

Visualizations

Reaction Pathway and Isomer Formation

The following diagram illustrates the Fries rearrangement of 7-acetoxy-4-methylcoumarin, highlighting the formation of both the desired 8-acetyl product and the 6-acetyl side product, which is the primary cause of low isolated yields.

G Start 7-Acetoxy-4-methylcoumarin Catalyst Anhydrous AlCl₃ Heat (e.g., 160°C) Intermediate Acylium Ion Intermediate (Complex with AlCl₃) Product8 8-Acetyl-7-hydroxy-4-methylcoumarin (Desired Product) Intermediate->Product8 Electrophilic attack at C8 (ortho) Product6 6-Acetyl-7-hydroxy-4-methylcoumarin (Side Product) Intermediate->Product6 Electrophilic attack at C6 (para) Catalyst->Intermediate Fries Rearrangement

Caption: Fries rearrangement leading to desired and side products.

General Experimental Workflow

This workflow outlines the key stages from starting materials to the purified final product, incorporating the synthesis of the precursor and the final rearrangement and purification steps.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Acetylation cluster_2 Step 3: Fries Rearrangement cluster_3 Step 4: Purification A Resorcinol + Ethyl Acetoacetate B Acid Catalyst (e.g., H₂SO₄) C Crude 7-Hydroxy-4- methylcoumarin B->C Reaction D 7-Hydroxy-4- methylcoumarin E Acetic Anhydride F 7-Acetoxy-4- methylcoumarin E->F Reaction G 7-Acetoxy-4- methylcoumarin H Anhydrous AlCl₃ + Heat I Crude Product Mixture (6- & 8-acetyl isomers) H->I Rearrangement J Crude Mixture K Fractional Recrystallization J->K Process L Pure 8-Acetyl-7-hydroxy- 4-methylcoumarin K->L

Caption: Four-stage workflow for synthesis and purification.

Troubleshooting Logic Flow

This diagram provides a logical path for diagnosing the cause of low yields in the synthesis.

G Start Low Yield of Final Product? CheckCrude Analyze Crude Product (TLC, NMR) Start->CheckCrude IsomerProblem Isomeric Mixture Detected? CheckCrude->IsomerProblem OptimizePurification Action: Optimize Purification (e.g., multiple recrystallizations) IsomerProblem->OptimizePurification Yes CheckReaction Is Starting Material Present in Crude? IsomerProblem->CheckReaction No End Problem Resolved OptimizePurification->End ImproveConditions Action: Improve Reaction Conditions - Check catalyst activity - Verify temperature/time CheckReaction->ImproveConditions Yes Decomposition Is Product Decomposed? (Dark/Tarry) CheckReaction->Decomposition No ImproveConditions->End ControlTemp Action: Refine Temperature Control - Use oil bath - Avoid overheating Decomposition->ControlTemp Yes Unknown Consult further literature for alternative routes Decomposition->Unknown No ControlTemp->End

Caption: A logical flow for troubleshooting low yield issues.

References

Technical Support Center: Purification of 8-Acetyl-7-hydroxycoumarin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 8-acetyl-7-hydroxycoumarin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this compound and related compounds include:

  • Recrystallization: Often performed using solvents like ethanol or ethyl acetate.[1]

  • Column Chromatography: Silica gel or alumina are common stationary phases, with solvent systems tailored to the polarity of the specific derivative.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity, especially at analytical and semi-preparative scales. Reversed-phase columns (like C18) are frequently used.[5][6][7]

  • Acid-Base Extraction: This method can be effective for separating acidic coumarins from neutral impurities. The coumarin is dissolved in a hot alkaline solution and then precipitated by adding acid.[3]

Q2: What are the typical impurities I might encounter during the synthesis and purification of this compound?

A2: During the synthesis of this compound, particularly through methods like the Fries rearrangement of 7-acetoxy-4-methylcoumarin, a common impurity is the isomeric byproduct, 4-methyl-7-hydroxy-6-acetyl-coumarin.[8] Unreacted starting materials and decomposition products can also be present.

Q3: How can I effectively remove the 4-methyl-7-hydroxy-6-acetyl-coumarin isomer?

A3: The 6-acetyl isomer can be challenging to remove due to its similar properties. Repeated recrystallization from a suitable solvent system, such as 85% industrial methylated spirits (IMS), has been shown to be effective in separating the desired 8-acetyl isomer.[8]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a highly effective method for determining the purity of coumarin derivatives.[5][6][7] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of purity and for optimizing column chromatography conditions.[4][9]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent. The solvent is not polar enough, or the volume is insufficient.- Gradually heat the solvent to its boiling point.- If the compound still doesn't dissolve, add more solvent in small increments.- If solubility remains poor, select a more polar solvent or a solvent mixture.
Oily precipitate forms instead of crystals. The solution is supersaturated, or impurities are inhibiting crystallization.- Try cooling the solution more slowly.- Add a seed crystal to induce crystallization.- Perform a hot filtration to remove any insoluble impurities.- Consider a preliminary purification step like column chromatography before recrystallization.
Low recovery of the purified compound. The compound is too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used.- Place the solution in an ice bath or refrigerate to maximize precipitation.- Reduce the volume of the solvent by evaporation before cooling.- Consider using a solvent in which the compound is less soluble.
Product is still impure after recrystallization. The impurities have similar solubility to the target compound.- Perform multiple recrystallizations.- Try a different solvent or a mixture of solvents.- Employ an alternative purification technique like column chromatography.[3]
Column Chromatography Challenges
Problem Possible Cause Troubleshooting Steps
Poor separation of compounds (overlapping bands). The solvent system (mobile phase) is not optimized.- Adjust the polarity of the mobile phase. For normal phase silica gel chromatography, a less polar solvent system will increase retention, while a more polar one will decrease it.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[2][4]
Compound is not eluting from the column. The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. For very polar coumarins, consider using solvent systems like ethyl acetate/ether gradients.[2]- For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[2]
Cracking or channeling of the stationary phase. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Apply gentle pressure to pack the column evenly.
Tailing of spots on TLC and bands on the column. The compound may be acidic and interacting with the silica gel.- Add a small amount of a modifying agent like acetic acid or formic acid to the mobile phase to suppress ionization and reduce tailing.

Experimental Protocols

Protocol 1: Synthesis and Recrystallization of 4-methyl-7-hydroxy-8-acetyl-coumarin

This protocol is adapted from a known synthesis procedure.[8]

Materials:

  • 4-Methyl-7-hydroxy-coumarin

  • Aluminum chloride (anhydrous)

  • Sodium chloride

  • Acetyl chloride

  • Water

  • 85% Industrial Methylated Spirits (IMS)

Procedure:

  • Combine 26.4g of 4-methyl-7-hydroxy-coumarin, 76.1g of anhydrous aluminum chloride, and 9.5g of sodium chloride in a suitable flask and mix thoroughly.

  • Heat the flask in an oil bath to 150°C. Evolution of hydrogen chloride gas will begin around 100-110°C.

  • Maintain the temperature at 150°C for 15 minutes, then increase to 160°C and stir until the evolution of hydrogen chloride ceases.

  • While stirring, add 11.8 ml of acetyl chloride to the molten mixture over approximately 30 minutes.

  • Continue heating at 160-165°C for an additional 15 minutes.

  • Pour the hot melt into 1000 ml of water with vigorous stirring.

  • Filter the resulting solid, wash it with water until the washings are free of chloride ions, and then dry the solid. The crude product will contain a mixture of the 8-acetyl and 6-acetyl isomers.

  • To purify, recrystallize the crude product three times from 85% IMS. This will yield pure 4-methyl-7-hydroxy-8-acetyl-coumarin.

Protocol 2: General Column Chromatography for Coumarin Purification

This is a general guideline for purifying coumarin derivatives using column chromatography.

Materials:

  • Crude coumarin derivative

  • Silica gel (for column chromatography)

  • Appropriate organic solvents (e.g., hexane, ethyl acetate, dichloromethane, ether)[2][4]

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude coumarin derivative in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. For complex mixtures, a gradient elution is often effective. Start with a low polarity solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure desired compound. Pool the pure fractions and evaporate the solvent to obtain the purified coumarin derivative.

Data Presentation

Table 1: HPLC Mobile Phases for Coumarin Analysis

Coumarin Derivative(s) Stationary Phase Mobile Phase Detection Reference
Coumarin, 4-hydroxycoumarin, dicoumarolC18Gradient of methanol with 0.3% acetic acid and 0.3% aqueous acetic acidDAD[5]
Esculin, coumarin, herniarin, 4-methylumbelliferone, scoparone, scopoletinCore-shell C18Gradient of 1% aqueous acetic acid and methanolUV-VIS & Fluorescence[10]
Nodakenin, nodakenetin, decursin, decursinol, decursinol angelateC18Gradient of acetonitrile and waterDAD[11]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Synthesis Crude this compound (with 6-acetyl isomer and other impurities) Recrystallization Recrystallization (e.g., from 85% IMS) Synthesis->Recrystallization Primary Method for Isomer Separation ColumnChrom Column Chromatography (Silica Gel) Synthesis->ColumnChrom Alternative/Further Purification AcidBase Acid-Base Extraction Synthesis->AcidBase TLC TLC Analysis Recrystallization->TLC HPLC HPLC-DAD/MS Analysis Recrystallization->HPLC ColumnChrom->TLC ColumnChrom->HPLC AcidBase->TLC AcidBase->HPLC TLC->HPLC Confirm Purity PureProduct Pure this compound HPLC->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Impure Product After Initial Purification CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity IdentifyProblem Identify Nature of Impurity (e.g., isomer, starting material, polar/non-polar) CheckPurity->IdentifyProblem Isomer Isomeric Impurity IdentifyProblem->Isomer Yes PolarityDiff Different Polarity IdentifyProblem->PolarityDiff Yes Other Other Impurities IdentifyProblem->Other Yes Recrystallize Repeat Recrystallization (different solvent?) Isomer->Recrystallize Column Column Chromatography (optimize mobile phase) PolarityDiff->Column AcidBase Acid-Base Extraction Other->AcidBase FinalPurity Check Purity Again Recrystallize->FinalPurity Column->FinalPurity AcidBase->FinalPurity

Caption: Troubleshooting logic for purifying coumarin derivatives.

References

Minimizing side product formation in 8-Acetyl-7-hydroxycoumarin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 8-Acetyl-7-hydroxycoumarin, a valuable compound in drug development and chemical research. Our aim is to help researchers, scientists, and professionals in drug development minimize side product formation and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two main synthetic methods for preparing this compound are the Pechmann condensation and the Fries rearrangement. The Fries rearrangement of 7-acetoxycoumarin is a commonly employed method.[1][2][3]

Q2: What is the most common side product in the synthesis of this compound via the Fries rearrangement?

The most frequently encountered side product during the Fries rearrangement of 7-acetoxycoumarin is the isomeric 6-acetyl-7-hydroxycoumarin.[2][4] The reaction involves the migration of the acetyl group, which can occur at either the C6 or C8 position of the coumarin ring.

Q3: How does reaction temperature influence the formation of the 6-acetyl side product?

Reaction temperature is a critical factor in determining the ratio of 8-acetyl to 6-acetyl isomers. Lower temperatures tend to favor the formation of the para-substituted product (6-acetyl-7-hydroxycoumarin), while higher temperatures favor the ortho-substituted product (this compound).[3][5][6] For instance, in the Fries rearrangement of 7-acetoxy-4-methylcoumarin, the ratio of the 8-acetyl isomer to the 6-acetyl isomer can change from 200:1 at 85°C to 2.5:1 at 155°C.[6]

Q4: What is the role of the Lewis acid in the Fries rearrangement?

A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst in the Fries rearrangement.[3][5] It coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond and the formation of an acylium ion. This electrophile then attacks the aromatic ring of the coumarin.

Q5: Can this compound be synthesized using the Pechmann condensation?

While the Pechmann condensation is a fundamental method for synthesizing coumarins from phenols and β-ketoesters, the direct synthesis of this compound via this route is less commonly described.[7][8] The Pechmann condensation is more frequently used to synthesize the precursor, 7-hydroxy-4-methylcoumarin, from resorcinol and ethyl acetoacetate.[8][9] This precursor can then be acetylated and subsequently undergo the Fries rearrangement.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired 8-acetyl isomer - Suboptimal reaction temperature: The temperature may be too low, favoring the 6-acetyl isomer. - Insufficient catalyst: The amount of Lewis acid (e.g., AlCl₃) may not be adequate. - Deactivating substituents: The presence of deactivating groups on the aromatic ring can lead to low yields.[5]- Optimize reaction temperature: Gradually increase the temperature, for example, to around 150-160°C, to favor the formation of the 8-acetyl isomer.[2][4] - Adjust catalyst stoichiometry: Ensure at least three moles of aluminum chloride are used per mole of the hydroxy-coumarin ester.[2] - Modify the starting material: If possible, use starting materials without strongly deactivating groups.
High percentage of 6-acetyl-7-hydroxycoumarin side product - Reaction temperature is too low: As mentioned, lower temperatures favor the para-acylation product.[3][5] - Solvent polarity: The use of highly polar solvents can favor para substitution.[5]- Increase reaction temperature: Higher temperatures favor the formation of the ortho-substituted product (8-acetyl isomer).[3][6] - Use a non-polar solvent: Employing a non-polar solvent can favor the formation of the ortho-substituted product.[5]
Formation of deacylated product (7-hydroxycoumarin) - Presence of moisture: Water can lead to the hydrolysis of the ester starting material or the product. - Incomplete reaction: Insufficient reaction time or temperature can result in unreacted starting material and its hydrolysis product.- Ensure anhydrous conditions: Use dry solvents and glassware, and handle hygroscopic reagents like AlCl₃ in a dry environment. - Optimize reaction time and temperature: Increase the reaction time and/or temperature to ensure the reaction goes to completion. A typical duration is one to one and a half hours at 150-160°C.[2]
Difficulty in separating the 8-acetyl and 6-acetyl isomers - Similar physical properties: The two isomers can have similar polarities, making chromatographic separation challenging.- Recrystallization: The 6-acetyl isomer can often be removed by recrystallization from a suitable solvent system, such as 85% industrial methylated spirits (IMS).[4]

Experimental Protocols

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement

This protocol is adapted from a literature procedure.[4]

Materials:

  • 7-Acetoxy-4-methylcoumarin

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Sodium Chloride (NaCl)

  • Acetyl Chloride

  • Water

  • 85% Industrial Methylated Spirits (IMS)

Procedure:

  • In a flask, combine 7-acetoxy-4-methylcoumarin, anhydrous aluminum chloride, and sodium chloride.

  • Heat the mixture in an oil bath to 150°C. Hydrogen chloride gas will begin to evolve.

  • Increase the temperature to 160°C and stir until the evolution of hydrogen chloride ceases.

  • While stirring, slowly add acetyl chloride to the molten mixture over approximately 30 minutes.

  • Maintain the temperature at 160-165°C for an additional 15 minutes.

  • Pour the hot melt into water with stirring.

  • Filter the resulting solid, wash it with water until free of chloride, and dry.

  • The crude product will be a mixture of 8-acetyl-7-hydroxy-4-methylcoumarin and 6-acetyl-7-hydroxy-4-methylcoumarin.

  • Purify the desired 8-acetyl isomer by recrystallizing the crude product three times from 85% IMS.

Data Presentation

Table 1: Influence of Temperature on Isomer Ratio in the Fries Rearrangement of 7-Acetoxy-4-methylcoumarin.

Temperature (°C)Ratio of 8-acetyl-isomer : 6-acetyl-isomerPredominant ProductReference
85200 : 18-acetyl-7-hydroxy-4-methylcoumarin[6]
1552.5 : 18-acetyl-7-hydroxy-4-methylcoumarin[6]

Visualizations

Fries Rearrangement of 7-Acetoxycoumarin

Fries_Rearrangement start 7-Acetoxycoumarin intermediate Acylium Carbocation Intermediate start->intermediate + Lewis Acid product_8 This compound (Ortho Product) intermediate->product_8 High Temp product_6 6-Acetyl-7-hydroxycoumarin (Para Product - Side Product) intermediate->product_6 Low Temp lewis_acid AlCl₃ (Lewis Acid)

Caption: Reaction pathway of the Fries rearrangement showing the formation of ortho and para isomers.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix Reactants: 7-Acetoxy-4-methylcoumarin, AlCl₃, NaCl heating Heat to 150-160°C start->heating addition Add Acetyl Chloride heating->addition reaction Maintain at 160-165°C addition->reaction quench Pour into Water reaction->quench filtration Filter and Wash Solid quench->filtration crude Crude Product: Mixture of Isomers filtration->crude recrystallization Recrystallize from 85% IMS (x3) crude->recrystallization final_product Pure 8-Acetyl-7-hydroxy-4-methylcoumarin recrystallization->final_product

References

Addressing fluorescence quenching of 7-hydroxycoumarin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues related to the fluorescence quenching of 7-hydroxycoumarin derivatives during their experiments.

Troubleshooting Guides

Issue 1: Significant Decrease in Fluorescence Intensity Upon Addition of a Test Compound

Possible Cause: Your test compound may be quenching the fluorescence of the 7-hydroxycoumarin derivative. This can occur through several mechanisms, including static quenching (formation of a non-fluorescent complex) or dynamic quenching (collisional deactivation).

Troubleshooting Steps:

  • Confirm Quenching Type:

    • Static Quenching: Characterized by a decrease in fluorescence intensity without a change in the fluorescence lifetime. This suggests the formation of a stable complex between your compound and the fluorophore.[1][2]

    • Dynamic Quenching: Involves a decrease in both fluorescence intensity and lifetime. This is often a result of collisional energy transfer.[3][4]

  • Control Experiments:

    • Solvent Effects: Ensure the solvent used to dissolve your test compound is not the cause of quenching. A steep decrease in fluorescence has been observed in hydrophobic solvents like THF and toluene.[1][2]

    • Nonspecific Binding: Use a control protein, such as Bovine Serum Albumin (BSA), to determine if the quenching is due to specific binding to your target or nonspecific interactions.[2]

  • Fluorescence Recovery Assay: If quenching is due to competitive binding at a specific site, the fluorescence can be recovered. This can be achieved by adding a non-fluorescent competitor that displaces the 7-hydroxycoumarin derivative, restoring its fluorescence.[1][2]

Experimental Workflow for Troubleshooting Quenching

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Conclusion start Decreased Fluorescence Intensity check_lifetime Measure Fluorescence Lifetime start->check_lifetime check_solvent Solvent Control start->check_solvent check_protein Nonspecific Binding Control (e.g., BSA) start->check_protein static_q Static Quenching (Complex Formation) check_lifetime->static_q Lifetime Unchanged dynamic_q Dynamic Quenching (Collisional) check_lifetime->dynamic_q Lifetime Decreased solvent_effect Solvent-Induced Quenching check_solvent->solvent_effect Control Shows Quenching specific_binding Specific Binding Confirmed check_protein->specific_binding No Quenching with BSA

Caption: Troubleshooting workflow for decreased fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fluorescence quenching in 7-hydroxycoumarin derivatives?

A1: Fluorescence quenching of 7-hydroxycoumarin derivatives can be caused by a variety of factors:

  • Binding to a Target Molecule: Specific binding to a protein or other molecule can lead to quenching, often through static mechanisms where a non-fluorescent complex is formed.[1][2]

  • Solvent Environment: The polarity and hydrogen-bonding capability of the solvent significantly impact fluorescence. Hydrophobic solvents can lead to a decrease in fluorescence intensity.[1][2][5] Aqueous environments, such as PBS buffer, are often optimal.[1][2]

  • Presence of Quenchers: Certain molecules, known as quenchers, can decrease fluorescence through collisional (dynamic) or complex-forming (static) interactions. Examples include acetone and 4-hydroxy-TEMPO.[3][4]

  • pH Changes: The fluorescence of 7-hydroxycoumarin is pH-dependent. The intensity and emission wavelength can change with the pH of the solution.[6][7][8]

  • Temperature Fluctuations: An increase in temperature can lead to a decrease in fluorescence intensity due to an increased probability of non-radiative transitions.[9][10]

  • High Concentrations (Self-Quenching): At high concentrations, fluorophores can interact with each other, leading to a decrease in fluorescence. It is important to work at concentrations where fluorescence intensity is linearly correlated with concentration.[1][2]

Q2: How does pH affect the fluorescence of 7-hydroxycoumarin?

A2: The fluorescence of 7-hydroxycoumarin is highly sensitive to pH due to the protonation/deprotonation of the 7-hydroxyl group. The neutral and anionic forms of the molecule have different absorption and emission spectra. Generally, the fluorescence intensity and the wavelength of maximum emission will vary with pH.[6][7][11] For instance, the intense blue and blue-green fluorescence bands of umbelliferone (7-hydroxycoumarin) are studied as a function of pH.[6]

Q3: What is the difference between static and dynamic quenching?

A3:

  • Static Quenching: Occurs when the fluorophore forms a stable, non-fluorescent complex with the quencher in the ground state. This leads to a decrease in the concentration of active fluorophores. In static quenching, the fluorescence intensity decreases, but the fluorescence lifetime of the uncomplexed fluorophores remains unchanged.[1][2][3]

  • Dynamic Quenching: This happens when the excited fluorophore is deactivated upon collision with a quencher molecule. This process is diffusion-controlled. In dynamic quenching, both the fluorescence intensity and the fluorescence lifetime decrease.[3][4]

Signaling Pathway of Fluorescence Quenching

cluster_excitation Excitation & Emission cluster_quenching Quenching Pathways F Fluorophore (7-Hydroxycoumarin) F_star Excited State Fluorophore* F->F_star Excitation (Light) FQ Ground-State Complex (Non-fluorescent) F->FQ Static Quenching (Complex Formation) F_star->F Fluorescence (Emission) F_star->F Dynamic Quenching (Collision) Q Quencher

Caption: Mechanisms of fluorescence quenching.

Q4: Can quenched fluorescence be restored?

A4: Yes, in certain cases. If the fluorescence quenching is due to the binding of the 7-hydroxycoumarin derivative to a specific binding site, the fluorescence can be recovered by introducing a non-fluorescent competitor molecule. This competitor displaces the fluorophore from the binding site, allowing it to fluoresce again. This principle is utilized in competitive binding assays.[1][2]

Quantitative Data Summary

Parameter7-Hydroxycoumarin DerivativeValueConditionsReference
Quantum Yield (Φ) Inhibitor 6d0.25PBS, pH 7.4[1][2]
Inhibitor 70.32PBS, pH 7.4[1][2]
Stokes Shift Inhibitor 6d120 nmPBS, pH 7.4[1][2]
Inhibitor 7100 nmPBS, pH 7.4[1][2]
Binding Constant (Ki) Inhibitor 7 to MIF18 ± 1 nMTautomerase assay[1][2]
Dissociation Constant (Kd) Inhibitor 6d to MIF0.39 ± 0.04 μMFluorescence quenching[1]
Binding Constant (KS) Inhibitor 7 to MIF16 ± 3 nMFluorescence quenching[1][2]

Key Experimental Protocols

Protocol 1: Fluorescence Quenching Assay

Objective: To determine if a test compound quenches the fluorescence of a 7-hydroxycoumarin derivative.

Materials:

  • 7-hydroxycoumarin derivative stock solution (e.g., in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compound stock solution

  • Microplate reader with fluorescence detection

Methodology:

  • Prepare a working solution of the 7-hydroxycoumarin derivative in the assay buffer. The final concentration should be in the linear range of fluorescence intensity (e.g., 100 nM).[1][2]

  • Add the 7-hydroxycoumarin solution to the wells of a microplate.

  • Add increasing concentrations of the test compound to the wells. Include a vehicle control (solvent of the test compound).

  • Incubate the plate for a predetermined time at a constant temperature.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the 7-hydroxycoumarin derivative.

  • Plot the fluorescence intensity as a function of the test compound concentration to determine the extent of quenching.

Protocol 2: Competitive Binding (Fluorescence Recovery) Assay

Objective: To determine if a non-fluorescent compound can compete with a 7-hydroxycoumarin derivative for a binding site, leading to fluorescence recovery.

Materials:

  • 7-hydroxycoumarin derivative

  • Target protein (e.g., MIF)

  • Non-fluorescent competitor compound

  • Assay buffer

  • Microplate reader

Methodology:

  • Prepare a solution containing the 7-hydroxycoumarin derivative and the target protein at concentrations that result in significant fluorescence quenching (e.g., 100 nM fluorophore and 1.0 μM protein).[2]

  • Add this pre-incubated mixture to the wells of a microplate.

  • Add increasing concentrations of the non-fluorescent competitor compound to the wells.

  • Incubate the plate to allow the competitor to reach binding equilibrium.

  • Measure the fluorescence intensity.

  • Plot the increase in fluorescence intensity against the concentration of the competitor to determine the EC50 for fluorescence recovery.[2]

Logical Relationship of Factors Affecting Fluorescence

Fluorescence Fluorescence Intensity Quencher Quencher Concentration Quencher->Fluorescence Decreases Temperature Temperature Temperature->Fluorescence Decreases Solvent Solvent Polarity Solvent->Fluorescence Affects pH pH pH->Fluorescence Affects Concentration Fluorophore Concentration Concentration->Fluorescence Self-quenching at high conc.

Caption: Factors influencing fluorescence intensity.

References

Technical Support Center: Solvent Effects on 7-Hydroxycoumarin Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and standardized protocols for investigating the solvent effects on the spectral properties of 7-hydroxycoumarins.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the spectroscopic analysis of 7-hydroxycoumarins in various solvent environments.

Q1: Why am I observing multiple or complex fluorescence emission peaks for my 7-hydroxycoumarin sample, especially in protic solvents like water or alcohols?

A1: This phenomenon is typically due to the presence of multiple prototropic species in the excited state. While 7-hydroxycoumarin exists predominantly in its neutral (phenol) form in the ground state, photoexcitation dramatically increases the acidity of the 7-hydroxyl group (the pKa drops from ~7.8 to ~0.4).[1][2] This leads to excited-state proton transfer (ESPT), especially in hydrogen-bonding solvents.[1][3] Consequently, you may observe fluorescence from several species:

  • Neutral (Enol) Form: Emits in the blue region of the spectrum (~390 nm).[1]

  • Anionic (Phenolate) Form: Formed by proton transfer to the solvent, emitting at longer wavelengths in the blue-green region (~450 nm).[1]

  • Tautomeric (Keto) Form: Can arise from intramolecular proton transfer, often facilitated by a "water wire" of solvent molecules.[2][3][4]

The relative intensities of these peaks are highly sensitive to the solvent's polarity and its ability to accept a proton.

Q2: My fluorescence intensity is significantly lower than expected or is being quenched. What are the potential causes?

A2: Low fluorescence quantum yield can be attributed to several factors:

  • Non-Radiative Decay: The solvent environment can promote non-radiative energy dissipation from the excited state. The photophysical properties of 7-hydroxycoumarins are sensitive to environmental factors like solvent polarity and hydrogen-bonding ability.[4]

  • Solvent Quenching: Specific interactions with solvent molecules can lead to quenching. For instance, in certain reverse micelles, different prototropic forms of the dye can be quenched by molecules like potassium iodide or aniline.[3]

  • Concentration Effects: At high concentrations, aggregation or self-quenching can occur. It is crucial to work with dilute solutions.

  • Impure Solvents: Impurities in the solvent can act as quenchers. Always use high-purity, spectroscopic-grade solvents.

  • pH of the Solution: For aqueous solutions, the ground-state pH can influence the initial concentration of the phenolate form, affecting the overall emission profile.

Q3: The absorption and emission maxima (λmax) for my sample are shifted compared to literature values. Why is this happening?

A3: This is likely due to solvatochromism, where the polarity of the solvent alters the energy gap between the ground and excited states.[5][6]

  • Emission Spectra: Emission spectra are generally more sensitive to solvent polarity than absorption spectra.[5][6] This is because the dipole moment of 7-hydroxycoumarins often increases upon excitation, leading to stronger interactions with polar solvent molecules in the excited state.[6][7] This increased interaction stabilizes the excited state, resulting in a red shift (bathochromic shift) in emission in more polar solvents.

  • Absorption Spectra: While less pronounced, shifts can also occur in the absorption spectra.

  • Specific Interactions: Hydrogen bonding between the coumarin and protic solvents can also contribute to spectral shifts.

Always ensure you are comparing your results to literature values obtained in the same solvent.

Q4: I am observing a significant blue shift in the fluorescence emission. What does this indicate?

A4: A pronounced blue shift (hypsochromic shift) in the emission spectrum of 7-hydroxycoumarin often indicates that the excited-state proton transfer (ESPT) process is hindered or completely blocked.[1] This forces the molecule to emit from its locally excited neutral (protonated) state, which has a higher energy and thus emits at a shorter wavelength (~384-390 nm).[1] This can occur in environments where the 7-hydroxyl group is sterically hindered or engaged in strong hydrogen bonding that prevents proton donation to the solvent.

Q5: How do I choose the appropriate solvent for my experiment?

A5: The choice of solvent depends on the specific properties you wish to investigate:

  • To Study ESPT: Use protic, hydrogen-bond-accepting solvents like water, methanol, or ethanol. These will facilitate proton transfer and allow for the observation of the anionic and/or tautomeric forms.[4]

  • To Isolate the Neutral Form Emission: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) or nonpolar solvents (e.g., n-hexane) where ESPT is less likely to occur.[4]

  • To Correlate with Polarity: Use a series of solvents with varying polarity to study solvatochromic effects and calculate the change in dipole moment upon excitation.[7][8]

Quantitative Data: Spectral Properties in Various Solvents

The following table summarizes the typical absorption and fluorescence emission maxima for 7-hydroxycoumarin and its 4-methyl derivative in a range of solvents. Note that values can vary slightly depending on the specific derivative, purity, and instrumentation.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Reference(s)
7-HydroxycoumarinEthanol326-[9]
7-HydroxycoumarinMethanol--[9]
7-Hydroxycoumarin-3-carboxylic acid-352407[10]
7-Hydroxy-4-methylcoumarinWater--[4]
7-Hydroxy-4-methylcoumariniso-Butanol--[4]
7-Hydroxy-4-methylcoumarinn-Hexane--[4]
7-Hydroxy-4-methylcoumarinEthyl Acetate--[4]
7-Hydroxy-4-methylcoumarinMethanol:Water (7:3)321-[11]

Data is often presented graphically in the literature; specific peak values may need to be extracted from published spectra.

Experimental Protocols

This section provides a detailed methodology for the spectroscopic analysis of 7-hydroxycoumarins.

Methodology: UV-Vis Absorption and Fluorescence Spectroscopy

1. Materials and Reagents:

  • 7-Hydroxycoumarin or derivative compound.

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, n-hexane, deionized water).

  • Volumetric flasks and pipettes.

  • Quartz cuvettes (1 cm path length).

2. Sample Preparation:

  • Stock Solution: Accurately weigh a small amount of the 7-hydroxycoumarin compound and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1 mM). Sonication may be used to ensure complete dissolution.[11]

  • Working Solutions: Prepare a series of dilute working solutions from the stock solution. For UV-Vis absorption, a concentration in the range of 1-10 µM is typically appropriate.[11] For fluorescence, a lower concentration (e.g., 0.1-1 µM) is often required to avoid inner filter effects.

3. UV-Vis Absorption Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up.

  • Fill a quartz cuvette with the pure solvent to be used for the working solution. This will serve as the blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 250-500 nm).

  • Replace the blank with the cuvette containing the 7-hydroxycoumarin working solution.

  • Acquire the absorption spectrum. The peak absorbance should ideally be between 0.1 and 1.0.

  • Record the wavelength of maximum absorbance (λabs_max).

4. Fluorescence Emission Measurement:

  • Turn on the spectrofluorometer and allow the lamp to warm up.

  • Set the excitation wavelength to the λabs_max determined from the UV-Vis spectrum.

  • Fill a quartz cuvette with the pure solvent (blank) and run an emission scan to check for solvent-related Raman scattering or fluorescent impurities.

  • Replace the blank with the cuvette containing the dilute 7-hydroxycoumarin working solution.

  • Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

  • Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 350-600 nm).

  • Record the wavelength of maximum emission intensity (λem_max).

Visualized Workflow and Logic

The following diagrams illustrate the key concepts and workflows described in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation stock Prepare Stock Solution (e.g., 1 mM) working Prepare Dilute Working Solutions (e.g., 1-10 µM) stock->working uv_vis Acquire UV-Vis Absorption Spectrum working->uv_vis find_lambda Determine λmax (Excitation Wavelength) uv_vis->find_lambda fluorescence Acquire Fluorescence Emission Spectrum find_lambda->fluorescence analyze Analyze Spectral Shifts and Intensities fluorescence->analyze

Caption: Experimental workflow for analyzing solvent effects.

signaling_pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Neutral Form (Phenol) S1_N Excited Neutral Form S0->S1_N Photoexcitation (hν) S1_N->S0 Fluorescence (~390 nm) S1_A Anionic Form S1_N->S1_A ESPT to Solvent S1_T Tautomeric Form S1_N->S1_T Intramolecular ESPT S1_A->S0 Fluorescence (~450 nm) S1_T->S0 Fluorescence

Caption: Photophysical pathways of 7-hydroxycoumarin in protic solvents.

References

Technical Support Center: Strategies to Reduce Photobleaching of Coumarin Probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality fluorescence imaging data.

Troubleshooting Guide: Common Photobleaching Issues

Issue 1: My coumarin signal fades very quickly during image acquisition.

This is a classic sign of photobleaching, where the fluorescent molecule is irreversibly damaged by the excitation light. Here are steps to troubleshoot and resolve this issue:

Step 1: Optimize Imaging Parameters. Before resorting to chemical solutions, optimizing your microscope settings is the first and often most effective line of defense against photobleaching.[1][2][3][4]

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.[1][2][4][5] Neutral density filters can be employed to attenuate the excitation light.[2]

  • Minimize Exposure Time: Use the shortest possible exposure time that still yields a good signal-to-noise ratio.[1][2][3]

  • Avoid Continuous Exposure: Use an electronic shutter to illuminate the sample only during image acquisition.[3][5] When locating a region of interest, use transmitted light or a lower magnification.[2][3]

  • Image Binning: This can sometimes be used to reduce the required exposure time.[2][3]

Step 2: Employ Antifade Mounting Media. For fixed samples, using a mounting medium containing an antifade reagent is crucial. These reagents are typically free radical scavengers that reduce the chemical reactions leading to photobleaching.[3][5][6][7]

  • Commercial Options: Several commercial antifade mounting media are available, such as ProLong™ Gold/Diamond, Vectashield®, and SlowFade™.[3][8][9][10]

  • DIY Recipes: You can also prepare your own antifade mounting medium, which can be more cost-effective. See the Experimental Protocols section for recipes.

Step 3: Consider the Chemical Environment. The local environment of the coumarin probe can significantly influence its photostability.

  • pH of Mounting Medium: For some fluorophores, the pH of the mounting medium can affect fluorescence and photostability. For fluorescein and rhodamine, a pH between 8.5 and 9.0 has been found to be optimal.[6] While specific data for all coumarins is not as readily available, it is a parameter to consider optimizing.

  • Oxygen Scavengers: Photobleaching is often an oxidative process.[5] Antifade reagents work by scavenging oxygen, thereby protecting the fluorophore. For live-cell imaging, specialized reagents like ProLong™ Live Antifade Reagent are available.[10][11]

Issue 2: I am performing live-cell imaging and cannot use traditional antifade reagents.

Photobleaching is a significant challenge in live-cell imaging as many antifade reagents are toxic to cells.[4][12][13]

  • Optimize Imaging Conditions: This is the most critical step for live-cell imaging. Follow all the recommendations in Step 1 of Issue 1.[4][14]

  • Use Photostable Probes: If possible, select a coumarin derivative known for higher photostability. Newer generations of fluorescent dyes are often engineered for improved photostability.[1][2][5]

  • Specialized Live-Cell Antifade Reagents: Consider using commercially available antifade reagents specifically designed for live-cell imaging, such as ProLong™ Live Antifade Reagent.[10][11]

  • Time-Lapse Imaging Strategy: For time-lapse experiments, carefully plan your imaging intervals. Only collect as many images as necessary to answer your scientific question to minimize light exposure.[4]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the photochemical destruction of a fluorophore, in this case, a coumarin probe.[2] When the coumarin molecule absorbs light, it enters an excited state. From this excited state, it can undergo chemical reactions, often with molecular oxygen, that permanently damage the molecule and render it non-fluorescent.[5] This is observed as a fading of the fluorescence signal over time during imaging.[2]

Q2: How do antifade reagents work?

A2: Antifade reagents are typically reducing agents or free radical scavengers. They work by reacting with and neutralizing the reactive oxygen species that are often the cause of photobleaching.[3][5] By removing these damaging molecules from the environment around the coumarin probe, they help to preserve its fluorescence. Common antifade agents include n-propyl gallate, p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7]

Q3: Can I make my own antifade mounting medium?

A3: Yes, you can. DIY antifade mounting media are a cost-effective alternative to commercial products. Below are some common recipes. Please note that some of these chemicals are hazardous and should be handled with appropriate safety precautions.

Q4: Are some coumarin probes more photostable than others?

A4: Yes, the photostability of coumarin probes can vary significantly depending on their chemical structure. For example, the introduction of a trifluoromethyl group or an azetidinyl group into the coumarin scaffold has been shown to improve photostability.[15][16][17][18] When selecting a coumarin probe, it is advisable to check the manufacturer's specifications for information on its photostability.

Q5: Does the excitation wavelength affect the rate of photobleaching?

A5: Yes, the excitation wavelength can influence the rate of photobleaching. For instance, one study on coumarin-caged luciferin found that both photo-cleaving and photo-bleaching quantum yields were about 10 times larger with 325-nm irradiation compared to 405-nm irradiation.[19] This suggests that higher energy (shorter wavelength) light can lead to more rapid photobleaching.

Quantitative Data on Coumarin Photostability

The following table summarizes the photobleaching quantum yields (Φb) for several coumarin derivatives. A lower Φb value indicates higher photostability.

Coumarin DerivativePhotobleaching Quantum Yield (Φb)Solvent/ConditionsReference
Coumarin 1203.4 x 10⁻⁴Water[20]
Coumarin 3071.5 x 10⁻⁴Water[20]
Coumarin 1024.3 x 10⁻⁴Water[20]
Coumarin 391.2 x 10⁻³Water[20]
Carbostyril 1241.4 x 10⁻³Water[20]
Coumarin-caged luciferin3.87 x 10⁻³(not specified)[19]
Coumarin-caged luciferin5.83 x 10⁻⁴(not specified)[19]
3-hetarylcoumarin 1~10⁻⁴(not specified)[21]
3-hetarylcoumarin 2~10⁻⁴(not specified)[21]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate Antifade Mounting Medium

This is a commonly used and effective antifade recipe.

Materials:

  • n-propyl gallate (Sigma-Aldrich, P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate Buffered Saline (PBS)

  • Dimethyl formamide or dimethyl sulfoxide

  • Distilled water

Procedure:

  • Prepare a 1X PBS solution from your 10X stock.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in dimethyl formamide or dimethyl sulfoxide. Note that n-propyl gallate does not dissolve well in aqueous solutions.[22]

  • To prepare the final mounting medium, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[22]

  • Slowly add 0.1 part of the 20% n-propyl gallate stock solution dropwise while rapidly stirring.[22]

  • The final concentration of n-propyl gallate will be approximately 0.2%. The pH of the final solution should be adjusted to between 8.5 and 9.0 for optimal performance with some dyes.[6]

  • Store the mounting medium in the dark at -20°C.[6]

Protocol 2: Preparation of DABCO Antifade Mounting Medium

DABCO is another widely used antifade agent.

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich)

  • Glycerol

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare a solution of 90% glycerol in PBS.

  • Add DABCO to a final concentration of 1% (w/v).[7]

  • Mix until the DABCO is completely dissolved. This may take several hours.[7]

  • Store the solution in the dark at room temperature or colder.[7]

Visualizations

Photobleaching_Pathway Coumarin_GS Coumarin (Ground State) Coumarin_S1 Singlet Excited State (S1) Coumarin_GS->Coumarin_S1 Light Absorption (Excitation) Coumarin_T1 Triplet Excited State (T1) Coumarin_S1->Coumarin_T1 Intersystem Crossing Fluorescence Fluorescence Coumarin_S1->Fluorescence Photon Emission Photobleached Photobleached Product (Non-fluorescent) Coumarin_T1->Photobleached Reaction Oxygen Molecular Oxygen (O2) Oxygen->Coumarin_T1

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a coumarin probe.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed Optimize_Imaging Optimize Imaging Parameters (Lower intensity, shorter exposure) Start->Optimize_Imaging Check_Fixed_Live Fixed or Live Cells? Optimize_Imaging->Check_Fixed_Live Use_Antifade_Media Use Antifade Mounting Medium (e.g., n-propyl gallate, DABCO) Check_Fixed_Live->Use_Antifade_Media Fixed Use_Live_Cell_Reagent Use Live-Cell Antifade Reagent or Optimize Further Check_Fixed_Live->Use_Live_Cell_Reagent Live Select_Photostable_Probe Consider More Photostable Coumarin Probe Use_Antifade_Media->Select_Photostable_Probe Use_Live_Cell_Reagent->Select_Photostable_Probe Problem_Solved Problem Resolved Select_Photostable_Probe->Problem_Solved

Caption: A troubleshooting workflow for addressing photobleaching of coumarin probes.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Activity of 8-Acetyl-7-hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of 8-Acetyl-7-hydroxycoumarin derivatives based on available scientific literature. While a comprehensive study systematically evaluating a wide range of these specific derivatives against a standardized panel of bacteria is not yet available, this document synthesizes existing data to offer insights into their potential as antibacterial agents.

Data Presentation: Antibacterial Activity

The following table summarizes the reported antibacterial activity of this compound and its derivatives from various studies. It is crucial to note that the experimental conditions, including the specific bacterial strains and testing methodologies, may vary between studies, making direct comparisons of inhibitory values challenging.

CompoundDerivativeBacterial StrainMethodObserved Activity (e.g., MIC)Reference
This compound-GeneralNot SpecifiedHas anti-bacterial and anti-fungal activities.[1][1]
8-acetyl-7-hydroxy-4-methylcoumarin4-methylEscherichia coliPlate DilutionInhibited the growth of the organism.[2][2]
7-hydroxy-4-methylcoumarin4-methyl (de-acetylated)Escherichia coliPlate DilutionShowed high anti-microbial activity.[2][2]
Pyrimidine hybrids of 8-acetyl-7-hydroxy-4-methylcoumarinVarious aryl pyrimidinesKlebsiella pneumoniae, Staphylococcus epidermidisDisc-DiffusionSignificant antimicrobial activity, with aseptic zone diameters up to 30 mm at 150 µg/µl.[3][3]

Experimental Protocols

The most common method for determining the antibacterial activity of synthetic compounds is the broth microdilution method. This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Protocol
  • Preparation of Bacterial Inoculum:

    • Select a well-isolated colony of the test bacterium from an overnight agar plate.

    • Suspend the colony in a sterile saline solution (e.g., 0.9% NaCl).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

    • Dilute the adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

    • Seal the plate and incubate at 37°C for 16-20 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

    • The results can also be read using a microplate reader to measure the optical density.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay A Bacterial Colony B Saline Suspension A->B Suspend C 0.5 McFarland Standard B->C Adjust Turbidity D Diluted Inoculum C->D Dilute in Broth G Inoculate with Bacteria D->G E Stock Solution of Coumarin Derivative F Serial Dilutions in 96-well Plate E->F Dilute F->G H Incubate at 37°C for 16-20h G->H I Read MIC H->I

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Potential Antibacterial Mechanisms of Coumarins

The precise signaling pathways and molecular targets of this compound derivatives are not yet fully elucidated. However, studies on various coumarin compounds suggest several potential mechanisms of antibacterial action. These include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with bacterial DNA replication.

potential_mechanisms cluster_coumarin This compound Derivative cluster_bacterium Bacterial Cell Coumarin Coumarin Derivative Inhibition Inhibition/Disruption Coumarin->Inhibition Membrane Cell Membrane BacterialDeath Bacterial Cell Death Membrane->BacterialDeath Enzymes Essential Enzymes Enzymes->BacterialDeath DNA DNA DNA->BacterialDeath Inhibition->Membrane Inhibition->Enzymes Inhibition->DNA

Caption: Potential antibacterial mechanisms of action for coumarin derivatives.

References

Unveiling the Enzyme Inhibitory Profile of 8-Acetyl-7-hydroxycoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzyme inhibitory activity of 8-Acetyl-7-hydroxycoumarin, presenting a comparative assessment against other known inhibitors. The information is supported by experimental data and detailed methodologies to assist in validating its potential as a therapeutic agent.

Executive Summary

This compound, a member of the coumarin family, has demonstrated notable inhibitory activity against specific enzymes, positioning it as a compound of interest for further investigation in drug discovery. This guide delves into its performance against three key enzymes: bacterial α-carbonic anhydrase (VchCAα), lipoxygenase, and acetylcholinesterase. By presenting a side-by-side comparison with established inhibitors, this document aims to provide a clear perspective on the potency and potential of this compound.

Comparative Enzyme Inhibitory Activity

The enzyme inhibitory potential of this compound is summarized below, with comparisons to well-characterized inhibitors.

Enzyme TargetThis compoundComparative Inhibitor(s)
Vibrio cholerae α-Carbonic Anhydrase (VchCAα) Ki: 39.8 µMSulfonamides: Ki in the low nanomolar range (e.g., 6.1-9.3 nM)
Soybean Lipoxygenase Data not available for this compound. 3-Acetyl-7-hydroxycoumarin (structurally similar) showed 45.1% inhibition at 100 µM.Quercetin: IC50: 4.8 µM[1]
Acetylcholinesterase Data not availableGalantamine: IC50 values ranging from nanomolar to micromolar concentrations

Note: The lack of specific IC50 or Ki values for this compound against lipoxygenase and acetylcholinesterase highlights a current data gap. The information provided for the structurally similar 3-Acetyl-7-hydroxycoumarin offers a preliminary indication of potential activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.

Principle: The assay monitors the change in pH resulting from the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer.

Procedure:

  • Reagent Preparation:

    • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3).

    • pH indicator solution (e.g., 100 µM phenol red in the buffer).

    • Enzyme solution (a known concentration of carbonic anhydrase in buffer).

    • Inhibitor solutions (serial dilutions of this compound and reference inhibitors).

    • CO2-saturated water (prepared by bubbling CO2 gas through chilled deionized water).

  • Assay Execution:

    • The enzyme solution is pre-incubated with the inhibitor for a defined period.

    • The enzyme-inhibitor mixture and the CO2-saturated water are rapidly mixed in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time at its maximum wavelength.

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

    • IC50 or Ki values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Lipoxygenase Inhibition Assay (Soybean Lipoxygenase)

This assay determines the inhibitory effect of a compound on the activity of soybean lipoxygenase.

Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene hydroperoxide, which absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is a measure of enzyme activity.

Procedure:

  • Reagent Preparation:

    • Borate buffer (0.2 M, pH 9.0).

    • Soybean lipoxygenase solution (e.g., 10,000 U/mL in buffer).

    • Linoleic acid substrate solution (e.g., 10 mM in ethanol).

    • Inhibitor solutions (serial dilutions of this compound and reference inhibitors in a suitable solvent like DMSO).

  • Assay Execution:

    • In a quartz cuvette, the buffer, enzyme solution, and inhibitor solution are mixed and pre-incubated at room temperature.

    • The reaction is initiated by adding the linoleic acid substrate.

    • The increase in absorbance at 234 nm is recorded over time using a spectrophotometer.

  • Data Analysis:

    • The rate of the reaction is calculated from the slope of the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated by comparing the rates with and without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase inhibitors.

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB solution (in buffer).

    • Acetylthiocholine iodide (ATCI) substrate solution (in buffer).

    • Acetylcholinesterase enzyme solution (in buffer).

    • Inhibitor solutions (serial dilutions of this compound and reference inhibitors).

  • Assay Execution (in a 96-well plate):

    • To each well, add the buffer, inhibitor solution, and enzyme solution. Incubate for a specified time at a controlled temperature.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the rates of the sample with the control (without inhibitor).

    • IC50 values are calculated from the plot of percentage inhibition versus inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the context of this compound's inhibitory actions, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis Compound This compound & Alternatives Assay_CA Stopped-Flow CO2 Hydration Assay Compound->Assay_CA Assay_LOX Soybean Lipoxygenase Assay Compound->Assay_LOX Assay_AChE Ellman's Method Compound->Assay_AChE Enzymes Carbonic Anhydrase Lipoxygenase Acetylcholinesterase Enzymes->Assay_CA Enzymes->Assay_LOX Enzymes->Assay_AChE Reagents Substrates, Buffers, Reagents Reagents->Assay_CA Reagents->Assay_LOX Reagents->Assay_AChE Data Measure Reaction Rates Assay_CA->Data Assay_LOX->Data Assay_AChE->Data Inhibition Calculate % Inhibition Data->Inhibition IC50_Ki Determine IC50 / Ki Values Inhibition->IC50_Ki

Caption: Experimental workflow for enzyme inhibition assays.

carbonic_anhydrase_pathway CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CA HCO3 HCO3- + H+ H2CO3->HCO3 pH_Reg pH Regulation HCO3->pH_Reg Ion_Trans Ion Transport HCO3->Ion_Trans Biosynth Biosynthesis HCO3->Biosynth CA Carbonic Anhydrase Inhibitor This compound Inhibitor->CA Inhibits

Caption: Carbonic anhydrase signaling pathway.

lipoxygenase_pathway AA Arachidonic Acid HPETEs HPETEs AA->HPETEs LOX Leukotrienes Leukotrienes HPETEs->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Immune_Response Immune Response Leukotrienes->Immune_Response LOX Lipoxygenase Inhibitor This compound (putative) Inhibitor->LOX Inhibits

Caption: Lipoxygenase signaling pathway.

acetylcholinesterase_pathway ACh_release Acetylcholine (ACh) Released Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft ACh_receptor ACh Receptor Binding Synaptic_Cleft->ACh_receptor ACh diffuses Choline_Acetate Choline + Acetate Synaptic_Cleft->Choline_Acetate AChE hydrolyzes ACh Signal_Termination Signal Termination ACh_receptor->Signal_Termination Signal Transduction AChE Acetylcholinesterase Inhibitor This compound (putative) Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase in neuronal signaling.

References

A Comparative Analysis of Fluorescence Quantum Yields in 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

7-Hydroxycoumarin, also known as umbelliferone, and its derivatives are a class of fluorescent compounds widely utilized in biomedical research and drug development. Their value stems from their strong fluorescence and sensitivity to their molecular environment. A key performance metric for any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed light into emitted fluorescent light. This guide provides a comparative overview of the fluorescence quantum yields of several 7-hydroxycoumarin derivatives, details the experimental protocol for this critical measurement, and illustrates the application of these compounds in inhibiting a key signaling pathway relevant to cancer and inflammation.

Data Presentation: Quantum Yield Comparison

The fluorescence quantum yield of 7-hydroxycoumarin derivatives is highly dependent on their substitution pattern and the solvent environment. Below is a summary of experimentally determined quantum yields for various derivatives.

Derivative Name/IdentifierFluorescence Quantum Yield (Φf)Measurement Conditions / SolventReference
3-(4-methoxyphenyl)-7-hydroxycoumarin (Inhibitor 6d )0.25Phosphate-buffered saline (PBS), pH 7.4[1][2]
4-((4-(azidomethyl)phenyl)ethynyl)-7-hydroxycoumarin (Inhibitor 7 )0.32Phosphate-buffered saline (PBS), pH 7.4[1][2]
7-hydroxy-4-methylcoumarin (Neutral Form)0.62Dioxane-water mixture
7-hydroxy-4-methylcoumarin (Anionic Form)0.85Dioxane-water mixture
7-hydroxy-4-methylcoumarin0.356Water[3]
7-hydroxy-4-methylcoumarin0.208Ethanol[3]

Note: The quantum yield is a dimensionless quantity, often expressed as a decimal or percentage. Higher values indicate greater fluorescence efficiency. The significant variation of the quantum yield for 7-hydroxy-4-methylcoumarin across different solvent systems highlights the pronounced effect of the local environment on the photophysical properties of these molecules.

Experimental Protocols: Measuring Fluorescence Quantum Yield

The most reliable and commonly used method for determining the fluorescence quantum yield of a compound is the comparative method .[4] This technique measures the fluorescence intensity of the test sample relative to a well-characterized standard compound with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of a 7-hydroxycoumarin derivative.

Materials:

  • Fluorophore of interest (test sample)

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[5]

  • High-purity solvents (e.g., ethanol, PBS)

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer

  • Calibrated volumetric flasks and pipettes

  • Quartz cuvettes

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the test 7-hydroxycoumarin derivative and the standard compound in the desired solvent.

  • Preparation of Dilutions: Create a series of dilutions from the stock solutions for both the test and standard compounds. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength. This low absorbance range is critical to minimize inner filter effects.[6]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. Ensure the spectrophotometer is blanked with the same solvent used for the dilutions.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer.

    • It is crucial that all instrumental parameters (e.g., excitation wavelength, excitation and emission slit widths) are kept identical for both the test sample and the standard.[6]

    • The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum. This value represents the integrated fluorescence intensity.

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance values.

    • Perform a linear regression for each data set to obtain the slope (gradient) of the line.[6]

  • Quantum Yield Calculation: The fluorescence quantum yield of the test sample (Φfₓ) is calculated using the following equation:[5]

    Φfₓ = Φfₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φfₛₜ is the known quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for quantum yield determination and a biological pathway where 7-hydroxycoumarin derivatives are actively being investigated.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_test Prepare Test Sample Dilutions abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_test->abs_measure prep_std Prepare Standard Dilutions prep_std->abs_measure fluor_measure Record Fluorescence Emission (Identical Instrument Settings) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Slopes (Grad) plot->calculate final_calc Calculate Quantum Yield (Φf) calculate->final_calc

Caption: Workflow for the comparative determination of fluorescence quantum yield.

7-Hydroxycoumarin derivatives have been identified as potent inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in various inflammatory diseases and cancers.[1][7] They function by binding to the tautomerase active site of MIF, thereby disrupting its interaction with its cell-surface receptor, CD74.[1][2]

G cluster_pathway MIF-CD74 Pro-survival Signaling Pathway cluster_inhibition Mechanism of Inhibition MIF MIF Cytokine CD74 CD74 Receptor MIF->CD74 Binds ERK ERK/MAPK Signaling CD74->ERK Activates via CD44 CD44 CD44 Co-receptor Proliferation Cell Proliferation & Survival ERK->Proliferation Coumarin 7-Hydroxycoumarin Derivative Coumarin->MIF Binds to active site

Caption: Inhibition of the MIF-CD74 signaling pathway by 7-hydroxycoumarin derivatives.

References

Cross-validation of 8-Acetyl-7-hydroxycoumarin bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of coumarin derivatives related to 8-Acetyl-7-hydroxycoumarin across various cell lines. Due to a notable scarcity of published data specifically for this compound, this document presents findings for structurally similar compounds, primarily 7-hydroxycoumarin (umbelliferone) and its derivatives, to offer a preliminary performance context and support future research directions. The information herein is intended to guide experimental design and hypothesis generation for the evaluation of this compound.

Comparative Bioactivity of Coumarin Derivatives

Compound NameCell LineAssayActivity Metric (IC50)Citation
7-hydroxycoumarin (Umbelliferone)MDA-MB-231 (Breast Cancer)CCK-815.56 µM[1]
7-hydroxycoumarin (Umbelliferone)MCF-7 (Breast Cancer)CCK-810.31 µM[1]
7-hydroxycoumarin (Umbelliferone)A549, ACHN, Caki-2, Dakiki, HS-Sultan, H727, HCT-15, HL-60, K562, LNCaP, PC-3, Du 145 COLO-232, MCF-7, RP-1788Growth InhibitionCytostatic[2]
8-nitro-7-hydroxycoumarinK562 (Leukemia), HL-60 (Leukemia)Not SpecifiedCytotoxic (Apoptosis Induction)[3]
8-nitro-7-hydroxycoumarinVarious Cell LinesNot Specified475-880 µM (Cytostatic)[3]

Disclaimer: The data presented above is for compounds structurally related to this compound. The bioactivity of this compound itself may vary, and experimental validation is required.

Experimental Protocols

To facilitate the investigation of this compound's bioactivity, detailed protocols for standard cell viability and apoptosis assays are provided below.

Cell Viability Assessment

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and a vehicle control for a specified incubation period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which is indicative of cell number.

  • Procedure:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plates several times with water to remove the TCA.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the bound SRB dye with a Tris-based solution.

    • Measure the absorbance at a wavelength of 510 nm.

    • Calculate cell viability and the IC50 value as described for the MTT assay.

Apoptosis Assessment

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Seed and treat cells with this compound as described for the viability assays.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the cross-validation of this compound bioactivity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis compound This compound Stock Solution treatment Compound Treatment (Dose-Response) compound->treatment cell_culture Cell Line Culture (e.g., MCF-7, HeLa, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding seeding->treatment viability Cell Viability (MTT/SRB Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data_acq Data Acquisition (Plate Reader/Flow Cytometer) viability->data_acq apoptosis->data_acq ic50 IC50 Determination data_acq->ic50 pathway Mechanism of Action (Signaling Pathway Analysis) ic50->pathway

Experimental workflow for assessing the bioactivity of this compound.

Potential Signaling Pathway

Coumarin derivatives have been shown to induce apoptosis through various signaling pathways. The intrinsic apoptosis pathway, involving the mitochondria, is a common mechanism. The following diagram depicts a simplified model of this pathway, which could be a potential mechanism of action for this compound.

signaling_pathway compound This compound stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Modulation (Bax/Bcl-2 Ratio) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Efficacy of 8-Acetyl-7-hydroxycoumarin Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Efficacy

The anticancer potential of 8-Acetyl-7-hydroxycoumarin derivatives has been explored through both cellular assays and animal models. The available data suggests that these compounds can exhibit significant cytotoxic and antileukemic effects.

In Vitro Anticancer Activity

Several studies have demonstrated the in vitro cytotoxic effects of various 7-hydroxycoumarin derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for in vitro efficacy, with lower values indicating greater potency.

Derivative TypeCell LineIC50 (µM)Reference
Coumarin and benzofuran derivativesMCF-7 (Breast Cancer)0.07 - 2.94[1]
7-hydroxycoumarinyl gallatesHL-60 (Leukemia), DU145 (Prostate Cancer)Similar or higher activity than gallic acid[2]
Coumarin-thiazole hybridsHeLa (Cervical Cancer)1.29[3]
Coumarin-thiazole hybridsCOS-7 (Kidney Fibroblast)Significant cytotoxicity[3]
4-hydroxycoumarin derivativesSMMC-7721, Bel-7402, MHCC97, Hep3B (Liver Cancer)6 - 9[3]
In Vivo Anticancer Activity

In vivo studies provide crucial information on the therapeutic potential of a compound in a living organism. One derivative of this compound has been evaluated for its antileukemic activity in a murine model.

DerivativeAnimal ModelTreatment ScheduleEfficacy (T/C%)*Reference
7-hydroxy-8-acetylcoumarin benzoylhydrazoneP388 murine lymphocytic leukemiaSingle dose147[4]
7-hydroxy-8-acetylcoumarin benzoylhydrazoneP388 murine lymphocytic leukemiaIntermittent (days 1, 4, 7)138[4]

*T/C% (Treated/Control) represents the mean survival time of the treated group as a percentage of the control group. A T/C% ≥ 125% is considered a significant antitumor activity.[4]

Anti-inflammatory Efficacy

Derivatives of 7-hydroxycoumarin have also been investigated for their anti-inflammatory properties. These studies highlight their potential to modulate key inflammatory pathways.

In Vitro Anti-inflammatory Activity

In vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, are used to screen compounds for their ability to inhibit the production of inflammatory mediators.

DerivativeCell LineKey FindingsReference
Acetylated 7,8-dihydroxy-4-methylcoumarinRAW 264.7Dose-dependent downregulation of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and pro-inflammatory cytokines. Inhibition of iNOS and COX-2 expression.
In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds.

DerivativeAnimal ModelKey FindingsReference
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-onesRatSignificant reduction in paw edema, with some derivatives showing higher activity than indomethacin (up to 44.05% inhibition).
4-hydroxycoumarinRatSignificant reduction in paw edema, leukocyte migration, and TNF-α levels.[5][6][5][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

In Vivo Antileukemic Activity Assay[4]
  • Animal Model: DBA/2 mice are used for the P388 leukemia model.

  • Tumor Implantation: Each mouse is inoculated intraperitoneally (i.p.) with 10⁶ P388 leukemia cells.

  • Compound Administration: The test compound, 7-hydroxy-8-acetylcoumarin benzoylhydrazone, is dissolved in 10% DMSO and suspended in corn oil. It is administered i.p. at a specific dose.

  • Treatment Schedules: Both single and intermittent (e.g., days 1, 4, and 7 post-tumor implantation) treatment schedules are followed.

  • Observation and Data Collection: The survival time of the mice in the treated and control groups is recorded.

  • Efficacy Evaluation: The antitumor activity is expressed as T/C%, calculated as (median survival time of treated group / median survival time of control group) x 100.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)[6]
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing the Path from Lab to Clinic

The following diagrams illustrate a generalized workflow for drug discovery and a key signaling pathway often implicated in the therapeutic action of these derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis->Cytotoxicity Screening IC50 Mechanism of Action Mechanism of Action Cytotoxicity Screening->Mechanism of Action Apoptosis, Cell Cycle Lead Compound Lead Compound Mechanism of Action->Lead Compound Promising Candidate Animal Model Animal Model Lead Compound->Animal Model Efficacy (e.g., T/C%) Toxicity Studies Toxicity Studies Animal Model->Toxicity Studies Preclinical Development Preclinical Development Toxicity Studies->Preclinical Development

Caption: A generalized experimental workflow for drug discovery.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression Coumarin This compound Derivative Coumarin->IKK Inhibits

Caption: The NF-κB signaling pathway in inflammation.

References

A Comparative Analysis of the Photophysical Properties of Fluorinated versus Non-Fluorinated Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision. This guide provides an objective comparison of the photophysical properties of fluorinated and non-fluorinated hydroxycoumarins, supported by experimental data, to aid in the selection of the most suitable probes for various research applications.

The introduction of fluorine atoms into the structure of 7-hydroxycoumarins can significantly alter their photophysical and chemical properties. These modifications can lead to enhanced fluorescence brightness, shifts in absorption and emission spectra, and changes in acidity (pKa), which are crucial factors for their application as fluorescent probes in biological systems.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of non-fluorinated 7-hydroxycoumarin-3-carboxylic acid (7OHCCA) and its fluorinated derivatives. The data highlights the impact of mono- and di-fluorination on the absorption and emission maxima, as well as the fluorescence quantum yield.

CompoundAbbreviationSubstitutionAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Quantum Yield (Φ)
7-Hydroxycoumarin-3-carboxylic acid7OHCCANon-fluorinated3994480.65
5-Fluoro-7-hydroxycoumarin-3-carboxylic acid5FCMonofluorinated3974450.73
6-Fluoro-7-hydroxycoumarin-3-carboxylic acid6FCMonofluorinated4034500.88
8-Fluoro-7-hydroxycoumarin-3-carboxylic acid8FCMonofluorinated3964460.78
6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acidPacific Blue (PB)Difluorinated4014550.89

Key Observations

  • Enhanced Quantum Yield: Fluorination generally leads to an increase in the fluorescence quantum yield. Notably, 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) and the difluorinated Pacific Blue (PB) exhibit substantially brighter fluorescence compared to the non-fluorinated parent compound, 7OHCCA.[1][2][3][4]

  • Minimal Spectral Shifts: The introduction of fluorine atoms at various positions on the coumarin ring results in only minor shifts in the absorption and emission maxima.[1] This suggests that fluorination enhances brightness without significantly altering the spectral properties, allowing for their use in established imaging setups.

  • Increased Acidity: Fluorination, particularly at the 6- and 8-positions, increases the acidity of the phenolic hydroxyl group, resulting in a lower pKa. For instance, the pKa of the phenol in Pacific Blue is 4.7, which is significantly lower than that of 7OHCCA (pKa ~7.0-7.5).[1] This lower pKa ensures that the fluorophore exists predominantly in its more fluorescent anionic form at physiological pH, contributing to its enhanced brightness in cellular environments.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φ) of the coumarin derivatives was determined using a relative method with a known standard.

Materials:

  • Test compound (fluorinated or non-fluorinated hydroxycoumarin)

  • Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 N H₂SO₄, Φ = 0.55)[5][6]

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate solvent (e.g., ethanol, phosphate buffer)

Procedure:

  • Prepare a series of dilute solutions of both the test compound and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the test and reference samples. The emission spectra should be corrected for the wavelength-dependent sensitivity of the instrument.[5]

  • Integrate the area under the corrected emission spectra to obtain the total fluorescence intensity.

  • Calculate the quantum yield of the test compound (Φ_x) using the following equation:

    Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x² / n_s²)

    where:

    • Φ_s is the quantum yield of the standard.

    • I_x and I_s are the integrated fluorescence intensities of the test sample and the standard, respectively.

    • A_x and A_s are the absorbances of the test sample and the standard at the excitation wavelength, respectively.

    • n_x and n_s are the refractive indices of the solvents used for the test sample and the standard, respectively.

Fluorescence Lifetime Measurement

Fluorescence lifetime measurements can be performed using time-domain or frequency-domain methods. Time-Correlated Single Photon Counting (TCSPC) is a common time-domain technique.[7]

Materials:

  • Pulsed light source (e.g., laser diode, LED) with a high repetition rate

  • Sample holder and cuvette

  • High-speed photodetector (e.g., photomultiplier tube - PMT)

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

  • Data analysis software

Procedure:

  • Prepare a dilute solution of the fluorescent sample.

  • Excite the sample with short pulses of light from the pulsed source.

  • Detect the emitted single photons using the high-speed photodetector.

  • Measure the time delay between the excitation pulse and the detection of the first emitted photon for a large number of excitation cycles.

  • Build a histogram of the arrival times of the photons. This histogram represents the fluorescence decay curve.

  • Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τ).[7] For complex decays, a multi-exponential fit may be required.

Visualizations

Experimental Workflow for Photophysical Property Comparison

The following diagram illustrates the logical workflow for comparing the photophysical properties of fluorinated and non-fluorinated hydroxycoumarins.

G cluster_synthesis Compound Synthesis & Preparation cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis & Comparison synthesis_non_fluorinated Synthesize/Obtain Non-Fluorinated Hydroxycoumarin solution_prep Prepare Dilute Solutions synthesis_non_fluorinated->solution_prep synthesis_fluorinated Synthesize/Obtain Fluorinated Hydroxycoumarin synthesis_fluorinated->solution_prep uv_vis UV-Vis Absorption Spectroscopy solution_prep->uv_vis fluorescence Fluorescence Emission Spectroscopy solution_prep->fluorescence lifetime Fluorescence Lifetime Measurement (TCSPC) solution_prep->lifetime abs_em_max Determine λ_abs & λ_em uv_vis->abs_em_max quantum_yield Calculate Quantum Yield (Φ) uv_vis->quantum_yield fluorescence->abs_em_max fluorescence->quantum_yield lifetime_analysis Analyze Fluorescence Lifetime (τ) lifetime->lifetime_analysis comparison Comparative Analysis abs_em_max->comparison quantum_yield->comparison lifetime_analysis->comparison

Caption: Experimental workflow for comparing photophysical properties.

References

Benchmarking 8-Acetyl-7-hydroxycoumarin: A Comparative Guide to Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for accurate and reliable experimental outcomes. This guide provides a performance benchmark of 8-Acetyl-7-hydroxycoumarin, a versatile fluorescent probe, against commonly used commercial dyes such as Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). The following sections present a summary of their key photophysical properties, detailed experimental protocols for performance evaluation, and visualizations of experimental workflows.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other spectral properties. While this compound offers a valuable tool in the blue-to-green spectral region, its performance characteristics differ from other widely used fluorophores. The following table summarizes the key photophysical properties of this compound and popular commercial dyes. It is important to note that direct comparative data under identical experimental conditions for this compound is limited in publicly available literature; therefore, some values for this probe are based on data from derivatives and related coumarin compounds.

PropertyThis compoundFluorescein (FITC)Rhodamine BCyanine 5 (Cy5)
Excitation Max (nm) ~350-400~495~555~649
Emission Max (nm) ~450-500~525~580~670
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 10,000 - 30,000 (estimated for derivatives)~80,000~110,000~250,000
Quantum Yield (Φ) 0.2 - 0.6 (for 7-hydroxycoumarin derivatives)[1][2]~0.9~0.7~0.2
Photostability ModerateLowHighHigh
Solubility Soluble in organic solvents and aqueous solutions with additivesGood in aqueous solutions (pH > 6)Good in alcohols and polar organic solventsGood in aqueous solutions and polar organic solvents
pH Sensitivity Fluorescence is pH-dependentHighly pH-dependent (fluorescence decreases significantly at acidic pH)Less pH-sensitive than fluoresceinGenerally pH-insensitive in the physiological range

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent probes, standardized experimental protocols are crucial. The following are detailed methodologies for determining key performance indicators.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., ethanol or DMSO).

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement: Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Beer-Lambert Law Calculation: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear regression line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate for blue-emitting dyes, fluorescein for green, rhodamine 6G for orange-red).

  • Absorbance Matching: Prepare solutions of both the standard and the sample with low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects. The absorbance of the sample and standard solutions should be closely matched.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the standard and the sample using a spectrofluorometer. The excitation wavelength should be the same for both.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Assessment of Photostability

Photostability refers to the ability of a dye to resist photobleaching upon exposure to light.

Methodology:

  • Sample Preparation: Prepare solutions of the dyes to be compared at the same concentration in a suitable buffer or solvent.

  • Controlled Illumination: Expose the samples to a constant and high-intensity light source (e.g., a xenon lamp or a laser) within a fluorescence microscope or a dedicated photobleaching setup.

  • Time-Lapse Imaging: Acquire fluorescence intensity measurements at regular time intervals over an extended period.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the photostability. A slower decay rate signifies higher photostability. The half-life (t₁/₂) of the fluorescence can be calculated to quantify and compare the photostability of different dyes.

Visualizing Experimental Workflows

To provide a clear overview of the processes involved in benchmarking these fluorescent probes, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow_Molar_Extinction_Coefficient cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Concentrated Stock Solution dilutions Perform Serial Dilutions stock->dilutions spectro Measure Absorbance at λmax dilutions->spectro plot Plot Absorbance vs. Concentration spectro->plot calc Calculate ε from Slope plot->calc

Caption: Workflow for Determining Molar Extinction Coefficient.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis standard Select Fluorescence Standard match Prepare Absorbance-Matched Solutions standard->match spectra Record Emission Spectra match->spectra integrate Integrate Fluorescence Intensity spectra->integrate calculate Calculate Quantum Yield integrate->calculate

Caption: Workflow for Measuring Relative Fluorescence Quantum Yield.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Data Analysis prep Prepare Dye Solutions at Equal Concentrations expose Expose to High-Intensity Light prep->expose measure Measure Fluorescence Intensity Over Time expose->measure plot Plot Intensity vs. Time measure->plot compare Compare Decay Rates (t₁/₂) plot->compare

Caption: Workflow for Assessing Photostability.

Conclusion

This compound and its derivatives are valuable fluorescent probes, particularly for applications requiring excitation in the near-UV range and emission in the blue-green spectrum. They offer moderate quantum yields and can be synthesized with various functionalities.[3] However, for applications demanding exceptional brightness and photostability, commercial dyes like Rhodamine B and Cy5 may be more suitable, albeit with different spectral characteristics. The choice of the optimal fluorescent probe will ultimately depend on the specific experimental requirements, including the instrumentation available, the biological system under investigation, and the desired spectral properties. The experimental protocols provided in this guide offer a framework for conducting rigorous in-house comparisons to inform the selection of the most appropriate dye for your research needs.

References

A Comparative Guide to the Reproducibility of Enzyme Assays: 8-Acetyl-7-hydroxycoumarin and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of an assay is paramount for generating reliable and comparable data. This guide provides a statistical analysis of the reproducibility of assays utilizing 8-Acetyl-7-hydroxycoumarin and its derivatives, alongside a comparison with common alternative fluorometric and colorimetric assays. Detailed experimental protocols and workflow visualizations are included to support your experimental design.

Executive Summary

This compound, often used in the form of its glycoside derivatives such as 4-methylumbelliferyl-β-D-glucuronide (MUG), is a widely employed fluorescent substrate in enzyme assays. Its enzymatic cleavage yields the highly fluorescent product 4-methylumbelliferone (4-MU), enabling sensitive detection of enzyme activity. While assays based on this coumarin derivative are known for their sensitivity, their reproducibility can be influenced by factors such as pH and potential signal quenching. This guide explores the quantitative reproducibility of these assays and compares them with alternative methods, including those based on resorufin, other coumarin derivatives, and colorimetric substrates.

Data Presentation: A Comparative Analysis of Assay Reproducibility

The following table summarizes the key performance metrics for various enzyme assays, focusing on their reproducibility as indicated by the coefficient of variation (CV) or relative standard deviation (RSD). Lower percentages indicate higher reproducibility.

Assay Substrate/PlatformAnalyte/EnzymeAssay TypeIntra-Assay CV (%)Inter-Assay CV (%)Key Features
This compound Derivative
4-Methylumbelliferyl-β-D-galactosideβ-GalactosidaseFluorometric3.5[1]Not ReportedHigh sensitivity, straightforward protocol.[1]
6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG)β-Glucuronidase (GUS)Continuous Fluorometric4.88 (as %RSD)[2]Not ReportedMore sensitive and reproducible than 4-MUG based discontinuous method.[2]
Alternative Fluorometric Assays
Amplex® Red (Resorufin-based)H₂O₂ producing enzymes (e.g., Glucose Oxidase)FluorometricGenerally <10 (acceptable range)Generally <15 (acceptable range)High sensitivity, low background fluorescence.[3]
QuantaBlu™PeroxidaseFluorometricNot ReportedNot ReportedHighly stable, resistant to photobleaching, large dynamic range.
Alternative Colorimetric Assays
p-Nitrophenyl Phosphate (pNPP)Alkaline PhosphataseColorimetricGenerally <5Not ReportedWell-established, stable signal, but can have lower sensitivity compared to fluorometric assays.

Acceptable ranges for intra- and inter-assay CVs are generally considered to be below 10% and 15%, respectively.

Experimental Protocols

β-Glucuronidase (GUS) Activity Assay using 4-Methylumbelliferyl Glucuronide (MUG)

This protocol is adapted from commercially available kits and provides a method for the fluorometric detection of GUS activity.

Materials:

  • GUS Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, containing 10 mM DTT, 1 mM EDTA, and 0.1% Triton X-100).

  • MUG Substrate Stock Solution: Dissolve 4-Methylumbelliferyl-β-D-glucuronide in DMSO to a concentration of 10 mM. Store at -20°C.

  • MUG Working Solution: Dilute the MUG stock solution in GUS Assay Buffer to a final concentration of 1 mM.

  • Stop Solution: 0.2 M Sodium Carbonate.

  • 4-Methylumbelliferone (4-MU) Standard: Prepare a stock solution of 4-MU in DMSO and dilute in GUS Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).

  • Sample: Cell or tissue lysate containing GUS.

Procedure:

  • Standard Curve Preparation: Add known concentrations of the 4-MU standard to a 96-well black microplate. Adjust the final volume in each well to 100 µL with GUS Assay Buffer.

  • Sample Preparation: Add 10-50 µL of the sample lysate to separate wells of the microplate. Bring the final volume to 100 µL with GUS Assay Buffer.

  • Reaction Initiation: Add 100 µL of the MUG Working Solution to each well containing the standards and samples.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination: Add 50 µL of Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at ~365 nm and emission at ~455 nm.

  • Data Analysis: Subtract the fluorescence of the blank (no enzyme) from all readings. Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of 4-MU produced in the sample wells and calculate the GUS activity.

General Protocol for a Resorufin-Based (Amplex® Red) Enzyme Assay

This protocol outlines the general principle for detecting H₂O₂-producing enzymes.

Materials:

  • Amplex® Red Reagent: Dissolve in DMSO to prepare a stock solution.

  • Horseradish Peroxidase (HRP): Prepare a stock solution in a suitable buffer.

  • Reaction Buffer: A buffer appropriate for the enzyme of interest (e.g., phosphate buffer, pH 7.4).

  • Substrate for the Enzyme of Interest: (e.g., glucose for glucose oxidase).

  • Sample: Containing the H₂O₂-producing enzyme.

  • Hydrogen Peroxide (H₂O₂) Standard: For standard curve generation.

Procedure:

  • Reagent Preparation: Prepare a working solution containing the Amplex® Red reagent and HRP in the reaction buffer.

  • Standard Curve: Prepare a standard curve of H₂O₂ in the reaction buffer.

  • Reaction Setup: In a 96-well black microplate, add the sample and the substrate for the enzyme.

  • Reaction Initiation: Add the Amplex® Red/HRP working solution to each well.

  • Incubation: Incubate at the optimal temperature for the enzyme, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~570 nm and an emission of ~585 nm.

  • Data Analysis: Relate the fluorescence signal to the concentration of H₂O₂ produced, which is proportional to the enzyme activity.

Mandatory Visualization

Below are diagrams illustrating the signaling pathways and a general experimental workflow for enzyme assays.

G Enzyme-Catalyzed Fluorescence Generation cluster_coumarin This compound Based Assay cluster_resorufin Resorufin Based Assay (Amplex Red) Non-fluorescent Substrate\n(e.g., 4-MUG) Non-fluorescent Substrate (e.g., 4-MUG) Enzyme\n(e.g., GUS) Enzyme (e.g., GUS) Non-fluorescent Substrate\n(e.g., 4-MUG)->Enzyme\n(e.g., GUS) Hydrolysis Fluorescent Product\n(4-MU) Fluorescent Product (4-MU) Enzyme\n(e.g., GUS)->Fluorescent Product\n(4-MU) Enzyme of Interest\n(e.g., Glucose Oxidase) Enzyme of Interest (e.g., Glucose Oxidase) H₂O₂ H₂O₂ Enzyme of Interest\n(e.g., Glucose Oxidase)->H₂O₂ HRP HRP H₂O₂->HRP Non-fluorescent Substrate\n(Amplex Red) Non-fluorescent Substrate (Amplex Red) Non-fluorescent Substrate\n(Amplex Red)->HRP Fluorescent Product\n(Resorufin) Fluorescent Product (Resorufin) HRP->Fluorescent Product\n(Resorufin) Oxidation

Caption: Signaling pathways for coumarin and resorufin-based fluorescent enzyme assays.

G General Experimental Workflow for Enzyme Assays Start Start Prepare Reagents\n(Buffer, Substrate, Enzyme/Sample) Prepare Reagents (Buffer, Substrate, Enzyme/Sample) Start->Prepare Reagents\n(Buffer, Substrate, Enzyme/Sample) Set up Reactions\n(Standards, Samples, Controls) Set up Reactions (Standards, Samples, Controls) Prepare Reagents\n(Buffer, Substrate, Enzyme/Sample)->Set up Reactions\n(Standards, Samples, Controls) Incubate at Optimal Temperature Incubate at Optimal Temperature Set up Reactions\n(Standards, Samples, Controls)->Incubate at Optimal Temperature Stop Reaction (if necessary) Stop Reaction (if necessary) Incubate at Optimal Temperature->Stop Reaction (if necessary) Measure Signal\n(Fluorescence/Absorbance) Measure Signal (Fluorescence/Absorbance) Stop Reaction (if necessary)->Measure Signal\n(Fluorescence/Absorbance) Data Analysis\n(Standard Curve, Activity Calculation) Data Analysis (Standard Curve, Activity Calculation) Measure Signal\n(Fluorescence/Absorbance)->Data Analysis\n(Standard Curve, Activity Calculation) End End Data Analysis\n(Standard Curve, Activity Calculation)->End

Caption: A generalized workflow for performing enzyme activity assays.

References

Safety Operating Guide

Personal protective equipment for handling 8-Acetyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides critical safety, handling, and disposal information for 8-Acetyl-7-hydroxycoumarin (CAS 6748-68-1). All personnel must review this guide before commencing any work with this compound.

This compound is a chemical compound utilized in various research and development applications. Proper handling is crucial to ensure personnel safety and environmental protection. The following guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Adherence to the prescribed PPE is mandatory to mitigate exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale & Citation
Eye/Face Protection Safety glasses with side shields or goggles.Prevents eye contact, which can cause serious irritation[1][3][4]. Must be tested and approved under standards like EN 166 (EU) or NIOSH (US)[3].
Hand Protection Nitrile rubber gloves.Protects against skin contact, which can cause irritation and allergic reactions[1][5]. Gloves must be inspected before use[3].
- Material Thickness: >0.11 mmEnsures sufficient barrier against the chemical[5].
- Breakthrough Time: >480 minutesProvides long-lasting protection during handling procedures[5].
Respiratory Protection N95 (US) or equivalent particulate filter respirator (EN 143).Required when handling the solid compound to avoid inhaling dust, which may cause respiratory irritation[1][3][6]. Use in well-ventilated areas is also crucial[1][7].
Body Protection Laboratory coat.Protects skin and personal clothing from accidental spills.

Operational Plan: Step-by-Step Handling Procedure

Safe handling requires a systematic approach from preparation to post-procedure cleanup. The following workflow must be followed.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Use cluster_post Phase 3: Post-Procedure cluster_disposal Phase 4: Waste Management A Verify Ventilation (Fume Hood) B Inspect & Don PPE (Gloves, Goggles, Coat, Mask) A->B C Prepare Work Area (Clean surface, have spill kit ready) B->C D Weigh Compound Carefully (Avoid generating dust) C->D E Perform Experimental Work D->E F Decontaminate Work Area E->F G Remove PPE Correctly (Gloves last, inside-out) F->G H Wash Hands Thoroughly G->H I Segregate Waste (Solid vs. Contaminated PPE) H->I J Label & Store Waste Container I->J K Arrange for Professional Disposal J->K

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood[1][7].

    • Inspect all PPE for integrity. Don the lab coat, safety goggles, and respirator. Put on nitrile gloves as the final step.

    • Prepare the workspace by ensuring it is clean and uncluttered. Keep a spill kit accessible.

  • Handling:

    • When weighing or transferring the solid, handle it gently to minimize dust formation[1][3].

    • Avoid direct contact with skin and eyes[3].

    • If creating a solution, add the solid to the solvent slowly.

  • Post-Procedure & Decontamination:

    • After completing the task, decontaminate all surfaces and equipment used.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last using a proper technique (e.g., peeling them off inside-out)[3].

    • Wash hands thoroughly with soap and water after removing gloves[3][5].

Emergency and Disposal Plans

Immediate and appropriate responses to accidental exposure and proper disposal are critical components of the safety protocol.

Table 2: Emergency First-Aid Procedures

Exposure RouteActionCitation
If Inhaled Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
If on Skin Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical help.[1][4][5]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
If Swallowed Rinse mouth with water. Immediately call a poison center or doctor.[4][5]

Disposal Plan:

Chemical waste must be managed according to institutional and local regulations.

  • Waste Collection:

    • Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes) in a designated, properly labeled, and sealed container[3][5].

    • Do not mix with other waste streams unless explicitly permitted.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials[1][7]. The container must be kept tightly closed[1][7].

  • Final Disposal:

    • Dispose of the contents and container through a licensed professional waste disposal service[1][7]. Do not allow the product to enter drains or the environment[3].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Acetyl-7-hydroxycoumarin
Reactant of Route 2
Reactant of Route 2
8-Acetyl-7-hydroxycoumarin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。